Technical Documentation Center

8-Bromo-1,6-naphthyridine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Bromo-1,6-naphthyridine-3-carboxylic acid
  • CAS: 2089649-21-6

Core Science & Biosynthesis

Foundational

Introduction: The Critical Role of Starting Material Purity in Research

An In-Depth Technical Guide to Sourcing and Verifying High-Purity 8-bromo-1,6-naphthyridine-3-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals 8-bromo-1,6-naphthyridine-3-carboxylic acid is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sourcing and Verifying High-Purity 8-bromo-1,6-naphthyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

8-bromo-1,6-naphthyridine-3-carboxylic acid is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The naphthyridine core is a key pharmacophore found in numerous biologically active compounds, notably antibacterial agents[1][2]. The precise arrangement of its bromine and carboxylic acid functionalities makes it a versatile synthon for creating complex molecular architectures through cross-coupling reactions and amide bond formations.

In the rigorous environment of drug development, the purity of such starting materials is not a trivial detail; it is the bedrock of reliable, reproducible, and meaningful results. The presence of even minor impurities can lead to unforeseen side reactions, generate misleading biological data, and introduce significant delays and costs into the research pipeline. This guide provides a comprehensive framework for sourcing high-purity 8-bromo-1,6-naphthyridine-3-carboxylic acid, establishing a robust in-house quality control protocol, and understanding the context of its chemical properties.

Compound Profile & Identification

Accurate identification is the first step in procurement. Confusion between isomers is a common pitfall when sourcing complex reagents. The target compound is specifically the 3-carboxylic acid isomer.

Identifier Value Source
IUPAC Name 8-bromo-1,6-naphthyridine-3-carboxylic acid-
CAS Number 2089649-21-6[3]
Molecular Formula C₉H₅BrN₂O₂[3]
Molecular Weight 253.05 g/mol
Typical Form Solid[3]

Note: Several isomers exist, such as 8-bromo-1,6-naphthyridine-2-carboxylic acid (CAS 197507-55-4)[4]. It is imperative to verify the CAS number with the supplier before purchase.

Part 1: Sourcing and Supplier Verification

Sourcing specialized, high-purity reagents requires a diligent approach beyond a simple catalog search. The primary objective is to secure a consistent supply of material with a well-defined and documented purity profile.

Identified Suppliers

The availability of this specific isomer can be limited. Researchers should begin their search with established global suppliers who provide comprehensive analytical data.

Supplier Product Details Reported Purity Notes
Sigma-Aldrich (Merck) 8-Bromo-1,6-naphthyridine-3-carboxylic acid; CAS: 2089649-21-697%Sourced from Bide Pharmatech[3].

This table is based on currently available data. Researchers should always conduct their own searches as supplier inventories change.

Supplier Vetting Protocol: A Self-Validating System

Trust in a supplier is built on verification. Before committing to a large-scale purchase, the following steps are essential:

  • Request a Certificate of Analysis (CoA): A CoA is non-negotiable. It should be lot-specific and detail the purity determination method (e.g., HPLC, qNMR) and the results.

  • Inquire about Analytical Methods: Ask the supplier for the specific parameters of their quality control tests. What HPLC column was used? What were the mobile phase and gradient? This information is crucial for replicating their results.

  • Evaluate Purity Claims: A purity claim of ">98%" should be supported by high-resolution data. Scrutinize the provided spectra for minor peaks that may not have been integrated into the purity calculation.

  • Order a Sample for In-House Validation: The ultimate validation comes from testing the material in your own laboratory using the methods outlined in the next section.

cluster_procurement Procurement & Vetting Workflow start Identify Need for 8-bromo-1,6-naphthyridine- 3-carboxylic acid search Search Suppliers (CAS: 2089649-21-6) start->search request_coa Request Lot-Specific Certificate of Analysis (CoA) search->request_coa eval_coa Evaluate Purity Data & QC Methods request_coa->eval_coa order_sample Order Small Sample for In-House QC eval_coa->order_sample decision Passes QC? order_sample->decision release Release for Research Use reject Reject Lot / Supplier decision->release Yes decision->reject No

Caption: Procurement and Quality Control (QC) Workflow.

Part 2: In-House Purity Assessment & Verification

Independent verification of purity is a cornerstone of scientific integrity. A multi-technique approach is recommended to build a comprehensive profile of the material, confirming not only its identity and purity but also identifying any potential impurities that could impact downstream applications.

Pillar 1: Chromatographic Purity (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment of non-volatile organic compounds in the pharmaceutical industry[5]. A reverse-phase method is ideal for this molecule.

Causality Behind Method Choice: The aromatic naphthyridine core possesses a strong chromophore, making UV detection highly sensitive. Reverse-phase chromatography (using a C18 column) is chosen for its robustness and its ability to effectively separate the polar analyte from potential non-polar and closely related polar impurities.

Detailed Experimental Protocol: HPLC-UV

  • Sample Preparation:

    • Accurately weigh ~5 mg of the compound.

    • Dissolve in a suitable solvent (e.g., a small amount of DMSO followed by dilution with mobile phase) to a final concentration of ~0.5 mg/mL. Ensure complete dissolution.

  • Instrumentation and Conditions:

    • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD) or multi-wavelength UV detector.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[6].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min[6].

    • Column Temperature: 30 °C[6].

    • Detection Wavelength: Scan from 210-400 nm; quantify at a wavelength of maximum absorbance (e.g., ~254 nm or ~320 nm, to be determined from the UV spectrum).

    • Injection Volume: 5 µL.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Purity Calculation: Determine purity by the area percentage of the main peak relative to the total area of all integrated peaks.

    • Trustworthiness Check: The system is self-validating. Before analysis, perform a blank injection (mobile phase) to ensure no system peaks interfere. The main peak should be symmetrical (tailing factor between 0.9 and 1.5).

Pillar 2: Structural Confirmation (NMR & MS)

While HPLC determines purity, it does not definitively confirm structure. NMR and Mass Spectrometry are essential for structural verification.

  • ¹H-NMR (Proton NMR): This technique provides information on the number, connectivity, and chemical environment of protons. The spectrum should be clean, with integral values matching the expected number of protons for the structure. Key impurities to look for are residual solvents (e.g., from synthesis or purification) or starting materials.

  • Mass Spectrometry (MS): Typically performed via LC-MS using the same HPLC method. This confirms the molecular weight of the main peak. The observed mass should correspond to the calculated mass of the compound ([M+H]⁺ or [M-H]⁻).

cluster_analytical Analytical Purity Assessment Workflow sample Received Sample of 8-bromo-1,6-naphthyridine- 3-carboxylic acid hplc 1. HPLC-UV Analysis (Purity Assessment) sample->hplc decision_purity Purity > 98%? hplc->decision_purity ms 2. LC-MS Analysis (MW Confirmation) decision_mw Correct MW? ms->decision_mw nmr 3. ¹H-NMR Analysis (Structural Confirmation) decision_structure Correct Structure & No Impurities? nmr->decision_structure decision_purity->ms Yes fail Material Fails QC decision_purity->fail No decision_mw->nmr Yes decision_mw->fail No pass Material Qualified decision_structure->pass Yes decision_structure->fail No

Caption: Sequential workflow for analytical purity and identity verification.

Pillar 3: Understanding Potential Impurities

An expert understanding of the potential synthesis routes provides insight into likely impurities. While the exact synthesis of this specific isomer is proprietary, general knowledge of naphthyridine synthesis suggests potential impurities could include[1][2][7][8]:

  • Starting Materials: Unreacted precursors from the cyclization and functionalization steps.

  • Positional Isomers: Bromination at a different position or migration of the carboxylic acid group.

  • Over- or Under-brominated Species: Di-brominated or non-brominated naphthyridine analogs.

  • Hydrolysis Products: Decarboxylation or other degradation products.

Conclusion

The integrity of advanced chemical research and drug development is directly linked to the quality of the foundational materials. For a specialized reagent like 8-bromo-1,6-naphthyridine-3-carboxylic acid, a rigorous, evidence-based approach to sourcing and verification is paramount. By combining diligent supplier vetting with a multi-technique analytical workflow (HPLC, MS, and NMR), researchers can ensure the material they use is of the required purity and identity. This self-validating system not only builds confidence in experimental outcomes but also upholds the principles of scientific reproducibility and excellence.

References

  • Chemcd. 8-BROMO-1,6-NAPHTHYRIDINE ,17965-74-1 Buyers. [Link]

  • Dana Bioscience. 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide 1g. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ResearchGate. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). [Link]

  • PubMed. Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent. [Link]

  • Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. [Link]

  • Internet Scientific Publications. Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Suzuki Cross-Coupling of 8-bromo-1,6-naphthyridine-3-carboxylic acid

Abstract The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its rigid structure and hydrogen bonding capabilities make it a valuable core for designing targeted...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its rigid structure and hydrogen bonding capabilities make it a valuable core for designing targeted therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for carbon-carbon bond formation, enabling the diversification of such scaffolds.[1][2] This document provides a detailed guide for performing the Suzuki cross-coupling reaction on a challenging substrate: 8-bromo-1,6-naphthyridine-3-carboxylic acid. We will delve into the mechanistic considerations, optimization of critical parameters, a detailed experimental protocol, and a comprehensive troubleshooting guide tailored to the unique reactivity of this molecule.

Introduction: The Challenge and Opportunity

The functionalization of nitrogen-containing heterocycles is a cornerstone of modern pharmaceutical synthesis.[3][4] The Suzuki-Miyaura coupling, celebrated for its functional group tolerance and mild conditions, is a preferred method for creating biaryl and heteroaryl-aryl structures.[2][5][6]

However, the substrate 8-bromo-1,6-naphthyridine-3-carboxylic acid presents two significant challenges that must be addressed for a successful reaction:

  • Lewis Basicity of Naphthyridine Nitrogens: The lone pair electrons on the nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This often necessitates the use of specialized ligands to shield the metal center and maintain catalytic activity.[3][7]

  • The Carboxylic Acid Moiety: The acidic proton of the carboxylic acid will be deprotonated by the base required for the catalytic cycle. The resulting carboxylate can also coordinate to the palladium center, potentially interfering with the reaction.[8] Furthermore, an adequate amount of base is required to both neutralize the acid and facilitate the crucial transmetalation step.

This guide provides the technical insights and practical steps to navigate these challenges, enabling researchers to successfully synthesize novel derivatives of this valuable scaffold.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][9][10] Understanding this cycle is critical for rational troubleshooting and optimization.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-bromo-1,6-naphthyridine, forming a Pd(II) complex. The reactivity of aryl halides in this step generally follows the trend I > OTf > Br >> Cl.[1][11]

  • Transmetalation: This is often the rate-determining step.[12] The base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][10]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_side pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-Br (Oxidative Adduct) pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)L₂-R' (Transmetalation Product) oa_complex->trans_complex Transmetalation base_boron R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ trans_complex:n->pd0:s product Ar-R' (Coupled Product) trans_complex->product Reductive Elimination halide_out Br⁻

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Optimizing Critical Reaction Parameters

Success with this challenging substrate hinges on the careful selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the boron source.

Parameter Recommendation Rationale & Expert Insights
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) precursors, respectively. Pd(II) sources are reduced in situ to the active Pd(0) catalyst. Using a pre-catalyst can also be effective.[13]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs)Standard ligands like PPh₃ often fail with N-heterocycles.[13] Buchwald-type ligands (SPhos, XPhos) or NHCs are essential. They accelerate reductive elimination and prevent catalyst deactivation by the naphthyridine nitrogens. A 2:1 ligand-to-palladium ratio is a good starting point.[14]
Base K₃PO₄ or K₂CO₃ (≥3 equivalents)A strong, non-nucleophilic base is required. At least 3 equivalents are recommended: 1 equivalent to neutralize the carboxylic acid, and 2 equivalents to promote the transmetalation step.[12] K₃PO₄ is often effective in anhydrous conditions, which can help if protodeboronation is an issue.[14]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂OA biphasic solvent system is standard. The organic solvent solubilizes the aryl halide and catalyst, while water solubilizes the base and boronic acid.[14] 1,4-Dioxane is a traditional choice, but 2-MeTHF is a greener alternative with good performance.[14] Proper degassing (e.g., by sparging with argon or nitrogen for 15-30 minutes) is critical to prevent oxygen from deactivating the catalyst.[13]
Boron Source Arylboronic acid or Arylboronic acid pinacol esterBoronic acids are the most common coupling partners.[1] However, for substrates prone to decomposition or protodeboronation, the corresponding pinacol ester can offer greater stability and is often a reliable alternative.[11][15]
Temperature 80-110 °CMost Suzuki couplings require heating to drive the reaction to completion. The optimal temperature depends on the solvent and the reactivity of the specific coupling partners.
Detailed Experimental Protocol

This protocol outlines a general procedure for the Suzuki cross-coupling of 8-bromo-1,6-naphthyridine-3-carboxylic acid with a generic arylboronic acid.

Workflow Figure 2: Experimental Workflow prep 1. Reagent Preparation (Weigh solids, measure liquids) setup 2. Reaction Assembly (Combine reagents in flask under inert gas) prep->setup degas 3. Degassing (Sparge solvent mixture with N₂/Ar) setup->degas react 4. Reaction (Heat to 80-110 °C with stirring) degas->react monitor 5. Monitoring (TLC or LC-MS analysis) react->monitor workup 6. Workup & Extraction (Quench, dilute, separate layers) react->workup Upon completion monitor->react Continue if incomplete purify 7. Purification (Column chromatography or recrystallization) workup->purify analyze 8. Analysis (NMR, MS for characterization) purify->analyze

Caption: Figure 2: Experimental Workflow.

Materials:

  • 8-bromo-1,6-naphthyridine-3-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.025 equiv, 5 mol% Pd)

  • SPhos (0.055 equiv)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (or 2-MeTHF) and Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and hotplate

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 8-bromo-1,6-naphthyridine-3-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.025 equiv) and SPhos (0.055 equiv). Add this catalyst/ligand mixture to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by sparging with nitrogen or argon for at least 20 minutes. Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously to ensure proper mixing of the biphasic solution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting bromo-naphthyridine.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. The product may be in either the organic or aqueous layer depending on its polarity and the pH. Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the carboxylic acid, which will likely make the product more soluble in the organic phase. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization to obtain the desired product.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficient base. 3. Poor solubility of starting materials.1. Ensure rigorous degassing of solvents and maintain a positive inert atmosphere throughout the reaction.[13] 2. Increase the equivalents of base to 4.0. 3. Try a different solvent system (e.g., DMF, Toluene/H₂O) or increase the temperature.[14]
De-bromination of Starting Material 1. Presence of water/protons leading to protodebromination. 2. Catalyst system favors reduction over coupling.1. Use anhydrous conditions with an anhydrous base like K₃PO₄ and a boronic ester instead of a boronic acid.[14] 2. Screen different ligands; sometimes a less electron-rich ligand can disfavor this pathway.
Homo-coupling of Boronic Acid 1. Presence of oxygen. 2. Boronic acid instability.1. Rigorous degassing is the primary solution.[13] 2. Use the corresponding boronic acid pinacol ester for increased stability. Use a smaller excess of the boron reagent (e.g., 1.1 equiv).
Product is Difficult to Purify 1. Product is highly polar and remains in the aqueous layer or streaks on silica gel.1. During workup, carefully adjust the pH to ensure the carboxylic acid is protonated before extraction. 2. For purification, consider reverse-phase chromatography or using an acidic modifier (e.g., 1% acetic acid) in the mobile phase for normal-phase chromatography.
Reaction Stalls 1. Catalyst deactivation by the naphthyridine nitrogens over time.1. Increase the catalyst loading slightly (e.g., to 7.5 mol% Pd). 2. Consider a different, potentially more robust ligand system (e.g., an NHC-based catalyst).
Conclusion

The Suzuki-Miyaura cross-coupling of 8-bromo-1,6-naphthyridine-3-carboxylic acid is a challenging but highly rewarding transformation. By understanding the underlying mechanism and anticipating the specific hurdles posed by the substrate's functional groups, researchers can successfully synthesize a diverse array of novel compounds. The keys to success are the use of bulky, electron-rich ligands, a sufficient excess of a suitable base, and meticulous exclusion of oxygen through proper degassing techniques. This guide provides a robust starting point for developing and optimizing this valuable synthetic method in drug discovery and development programs.

References
  • Current time information in Pasuruan, ID. Google.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. Source not available.
  • Optimizing Suzuki Coupling Reactions for Bromo-naphthyridines. (2025). Benchchem Technical Support Center.
  • Suzuki cross-coupling. (2023). Chemistry LibreTexts.
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. (2025). Benchchem.
  • METAL-CATALYSED CROSS-COUPLING REACTIONS OF NITROGEN HETEROCYCLES. (2011). Durham e-Theses.
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit r/Chempros.
  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Journal of Synthetic Chemistry.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007). The Journal of Organic Chemistry.
  • Do carboxylic acids interfere with Suzukis? (2021). Reddit r/OrganicChemistry.
  • Suzuki reaction. Wikipedia.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Suzuki Coupling: Mechanism & Examples. (2025). NROChemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Source not available.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.
  • 8-Bromo-1,6-naphthyridine-3-carboxylic acid. Sigma-Aldrich.
  • 8-Bromo-1,6-naphthyridine-3-carboxylic acid. CymitQuimica.
  • 8-Bromo-1,6-naphthyridine-2-carboxylic acid. (2026). Advanced ChemBlocks.
  • Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications.

Sources

Application

Application Notes & Protocols: Amide Coupling Strategies for 1,6-Naphthyridine-3-Carboxylic Acid

Introduction: The Significance of 1,6-Naphthyridine-3-Carboxamides The 1,6-naphthyridine scaffold is a privileged bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1] Its deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,6-Naphthyridine-3-Carboxamides

The 1,6-naphthyridine scaffold is a privileged bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1] Its derivatives have shown promise as inhibitors for a range of biological targets, including HIV integrase, various kinases (FGFR, c-met, SYK, CDK8/19), and phosphodiesterase 10A (PDE10A).[1] The functionalization of this core, particularly at the 3-position with a carboxylic acid, provides a critical handle for generating diverse compound libraries through amide bond formation. The resulting 1,6-naphthyridine-3-carboxamides are explored for their potential as novel therapeutic agents.

This guide provides a detailed examination of robust and efficient amide coupling protocols tailored for 1,6-naphthyridine-3-carboxylic acid. We will delve into the underlying chemical principles, address potential challenges associated with this electron-deficient heterocyclic system, and present detailed, field-proven protocols for researchers in drug discovery and chemical development.

Core Challenge: Coupling with an Electron-Deficient Heteroaromatic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[2][3] Therefore, the carboxylic acid must first be "activated" into a more electrophilic species.

The 1,6-naphthyridine ring system presents a specific challenge. The two nitrogen atoms act as electron-withdrawing groups, reducing the electron density of the aromatic system. This electronic effect can decrease the nucleophilicity of the carboxylate anion, potentially slowing its reaction with the coupling reagent. Consequently, standard coupling conditions may be sluggish or result in low yields.[4][5] Overcoming this requires the selection of highly efficient coupling reagents and optimized reaction conditions to ensure the formation of a sufficiently reactive intermediate.

Recommended Coupling Protocols

We present three reliable methods for the synthesis of 1,6-naphthyridine-3-carboxamides, ranging from classic carbodiimide-based approaches to modern, highly active uronium salt reagents.

Protocol 1: EDC/HOBt Mediated Coupling

Principle & Rationale: This is one of the most common and reliable methods for amide bond formation.[6] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3][7] However, this intermediate can be unstable and prone to side reactions. The addition of an auxiliary nucleophile, 1-hydroxybenzotriazole (HOBt), traps the activated acid to form an HOBt-ester. This active ester is more stable than the O-acylisourea but highly reactive towards amines, leading to cleaner reactions and higher yields while minimizing potential racemization in chiral substrates.[7][8] The byproducts, including the urea formed from EDC, are water-soluble, simplifying purification.[7]

General Reaction Scheme:

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Naphthyridine-COOH OAI O-Acylisourea Intermediate RCOOH->OAI + EDC EDC EDC HOBt_Ester HOBt Active Ester OAI->HOBt_Ester + HOBt OAI->HOBt_Ester Urea EDC-Urea OAI->Urea HOBt HOBt HOBt_Ester->HOBt Amide Naphthyridine-CONHR' HOBt_Ester->Amide + R'-NH2 HOBt_Ester->Amide Amine R'-NH2

Caption: EDC/HOBt Coupling Mechanism.

Detailed Experimental Protocol:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,6-naphthyridine-3-carboxylic acid (1.0 eq).

  • Solvent: Dissolve the acid in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 10-15 minutes at room temperature to allow for pre-activation.

  • Amine Addition: Add the desired amine (1.1 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • If using DMF, pour the reaction mixture into water and extract with an organic solvent like Ethyl Acetate (EtOAc) (3x).

    • If using DCM, wash the reaction mixture sequentially with 1 M HCl (or 5% citric acid), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

Principle & Rationale: For challenging couplings, including those with electron-deficient acids or sterically hindered amines, uronium-based reagents are superior.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents available.[9] It reacts with the carboxylate to form a highly reactive HOAt active ester. The 7-aza-hydroxybenzotriazole (HOAt) moiety makes the resulting ester significantly more reactive than its HOBt counterpart.[7] This method is characterized by fast reaction times, high yields, and low rates of side reactions. It is essential to use a non-nucleophilic organic base like DIPEA to neutralize the acid and prevent unwanted side reactions with the HATU reagent itself.[10]

General Reaction Scheme:

G RCOOH Naphthyridine-COOH Carboxylate Naphthyridine-COO⁻ RCOOH->Carboxylate + DIPEA Base DIPEA HOAt_Ester HOAt Active Ester Carboxylate->HOAt_Ester + HATU HATU HATU Tetramethylurea Tetramethylurea byproduct HATU->Tetramethylurea Amide Naphthyridine-CONHR' HOAt_Ester->Amide + R'-NH2 HOAt HOAt HOAt_Ester->HOAt regenerates HOAt Amine R'-NH2

Caption: HATU Coupling Mechanism.

Detailed Experimental Protocol:

  • Preparation: To a round-bottom flask under an inert atmosphere, add 1,6-naphthyridine-3-carboxylic acid (1.0 eq) and the amine (1.1 eq).

  • Solvent: Dissolve the starting materials in an aprotic solvent such as DMF or DCM (0.1-0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir.

  • Coupling Reagent Addition: Add HATU (1.1-1.2 eq) portion-wise to the mixture at room temperature or 0 °C to control any potential exotherm.[11]

  • Reaction: Stir the reaction at room temperature. These reactions are often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: The workup procedure is identical to that described for the EDC/HOBt protocol (Section 3.1, Step 6).

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Protocol 3: Acid Chloride Formation and Coupling

Principle & Rationale: This is a classic and highly effective two-step method that involves converting the carboxylic acid to a highly electrophilic acyl chloride.[2] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. The resulting acyl chloride reacts rapidly with primary and secondary amines, often in the presence of a base like pyridine or TEA to scavenge the HCl byproduct.[2] This method is robust but can be incompatible with sensitive functional groups due to the harsh conditions required for acyl chloride formation.

Detailed Experimental Protocol: Step A: Formation of the Acyl Chloride

  • Preparation: To a flame-dried flask under an inert atmosphere, add 1,6-naphthyridine-3-carboxylic acid (1.0 eq).

  • Solvent & Reagent: Suspend the acid in a solvent such as DCM or Toluene. Add oxalyl chloride (2.0 eq) or thionyl chloride (2.0-5.0 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops) if using oxalyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C) for 1-3 hours until gas evolution ceases and the solid dissolves.

  • Isolation: Cool the reaction mixture and remove all volatile components under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Step B: Amide Formation

  • Preparation: Dissolve the amine (1.1 eq) in DCM and add a base such as triethylamine (2.0 eq) or pyridine (used as co-solvent).

  • Acyl Chloride Addition: Cool the amine solution to 0 °C. Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the stirring amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the layers and wash the organic layer with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Comparative Analysis of Protocols

FeatureEDC/HOBtHATUAcid Chloride Method
Reactivity GoodExcellentExcellent
Reaction Time Moderate (12-24 h)Fast (1-4 h)Fast (1-16 h)
Conditions MildMildHarsh (Step A)
Substrate Scope BroadVery Broad (Good for difficult couplings)Broad, but sensitive groups may be an issue
Workup Easy (water-soluble byproducts)EasyRequires careful quenching
Cost ModerateHighLow
Key Advantage Well-established, reliableHigh efficiency and speedCost-effective, very reactive intermediate

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing an amide coupling reaction.

G start Start: Reagent Preparation setup Combine Acid & Amine in Anhydrous Solvent start->setup inert Establish Inert Atmosphere (N2/Ar) setup->inert reagents Add Base (e.g., DIPEA) & Coupling Reagent (e.g., HATU) inert->reagents reaction Stir at RT (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup (Wash & Extract) reaction->workup dry Dry Organic Layer (Na2SO4 / MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Pure Product (NMR, MS, etc.) purify->analyze end End: Pure Amide analyze->end

Caption: Standard Laboratory Workflow for Amide Coupling.

References

  • Synthesis of Novel Benzo[b][12][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors . (2023). MDPI.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][12][13]naphthyridin-(5H)ones . PubMed.

  • 1,6-Naphthyridin-2(1H)
  • Amide Synthesis. Fisher Scientific.
  • 1,6- and 1,7-naphthyridines. IV.
  • Coupling Reagents. Aapptec Peptides.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC.
  • Amine to Amide (Coupling)
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Synthetic Strategies, Reactivity and Applic

Sources

Method

Application Note: Strategic Functionalization of the C8-Position in 1,6-Naphthyridine Derivatives

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery, focusing on the challenging C8-functionalization of 1,6-naphthyridines . Part 1: The C8 Reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery, focusing on the challenging C8-functionalization of 1,6-naphthyridines .

Part 1: The C8 Reactivity Paradox (Executive Summary)

The 1,6-naphthyridine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., CDK8/19 inhibitors), yet the C8-position represents a significant synthetic bottleneck.

The Electronic Landscape

Unlike the C2, C5, and C7 positions, which are activated for nucleophilic attack (via


 or Minisci-type radical additions) due to their 

- or

-proximity to the ring nitrogens, the C8-position is electronically isolated .
  • 
    -Position to N6:  C8 sits 
    
    
    
    to the N6 nitrogen, rendering it deactivated for nucleophilic attack.
  • Steric Shielding: C8 is adjacent to the C8a bridgehead, creating steric hindrance that impedes bulky transition metal catalysts.

  • Electrophilic Inertness: The electron-deficient nature of the bicyclic system suppresses standard electrophilic aromatic substitution (

    
    ) at C8.
    

Strategic Implication: Direct late-stage C–H functionalization of the C8 position is generally low-yielding and unselective. Consequently, this guide prioritizes De Novo Assembly and Regioselective Displacement strategies, which are currently the only robust methods to access C8-substituted libraries.

Part 2: Mechanistic Strategies & Decision Matrix

Strategy A: The "De Novo" Nitrile Anion Assembly (Gold Standard)

Best for: Installing Carbon-based substituents (Alkyl, Aryl, Heteroaryl). This approach installs the C8-substituent before the naphthyridine ring is closed. It relies on the nucleophilic attack of a nitrile anion on a 2-chloronicotinic ester.[1][2]

Strategy B: Regioselective Sequential Coupling (The "Dihalo" Route)

Best for: Heteroatom functionalization or when starting from 5,8-dichloro-1,6-naphthyridine. In 5,8-dichloro-1,6-naphthyridine, the C5-chloride is significantly more reactive (


 labile, 

to N6) than the C8-chloride (

to N6). This reactivity difference allows for sequential functionalization: C5 first, then C8.[1]
Decision Tree (DOT Visualization)

G Start Target: C8-Functionalized 1,6-Naphthyridine IsRingFormed Is the 1,6-Naphthyridine ring already formed? Start->IsRingFormed DeNovo STRATEGY A: De Novo Assembly IsRingFormed->DeNovo No CheckHalogen Is there a Halogen at C5 and C8? IsRingFormed->CheckHalogen Yes Precursor Start with 2-Chloronicotinic Ester + R-CH2-CN DeNovo->Precursor Step1 Step 1: SNAr (Install C8-R) Precursor->Step1 Step2 Step 2: Cyclization (Form Ring) Step1->Step2 StrategyB STRATEGY B: Sequential Coupling CheckHalogen->StrategyB Yes (5,8-dichloro) DirectCH Direct C8 C-H Activation (NOT RECOMMENDED) CheckHalogen->DirectCH No (H at C8) SelectiveC5 Step 1: Functionalize C5 (High Reactivity) StrategyB->SelectiveC5 ForceC8 Step 2: Functionalize C8 (Forcing Conditions) SelectiveC5->ForceC8

Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability. Strategy A is preferred for flexibility; Strategy B exploits innate reactivity differences.

Part 3: Detailed Experimental Protocols

Protocol A: De Novo Synthesis via Nitrile Anion (The Janssen Method)

Objective: Synthesis of 8-substituted-1,6-naphthyridine-5,7-diones (precursors to drug-like scaffolds). Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 of a nitrile anion on a nicotinic ester followed by base-mediated cyclization.[1]
Reagents & Materials
  • Substrate: Ethyl 2-chloronicotinate (1.0 equiv)

  • Nucleophile: Substituted Acetonitrile (

    
    ) (1.1 equiv)
    
  • Base: KHMDS (Potassium hexamethyldisilazide), 1.0 M in THF

  • Catalyst (Hydration): Ghaffar-Parkins platinum catalyst (for nitrile hydrolysis step)

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Enolate Formation: In a flame-dried flask under

    
    , dissolve the substituted acetonitrile (1.1 equiv) in anhydrous THF. Cool to -78 °C.[3]
    
  • Deprotonation: Add KHMDS (1.2 equiv) dropwise over 15 minutes. Stir at -78 °C for 30 minutes to ensure complete anion formation.

  • 
     Addition:  Add Ethyl 2-chloronicotinate (1.0 equiv) as a solution in THF dropwise.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for the disappearance of the nicotinate.

    • Checkpoint: You should observe the formation of the 2-(cyanoalkyl)nicotinate intermediate.[1]

  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate.
  • Cyclization (One-Pot Variant): Redissolve the intermediate in EtOH/Water. Add catalytic Ghaffar-Parkins catalyst (1 mol%) to hydrate the nitrile to the amide. Heat to 80 °C.

  • Ring Closure: Add mild base (

    
    ) to induce cyclization of the amide onto the ester.
    
  • Isolation: Acidify to pH 4 to precipitate the 8-substituted-1,6-naphthyridine-5,7-dione .

Why this works: This method bypasses the low reactivity of the C8 position by establishing the C8-carbon bond before the pyridine ring B is formed.

Protocol B: Regioselective Functionalization of 5,8-Dichloro-1,6-naphthyridine

Objective: To install distinct substituents at C5 and C8 starting from the commercially available dichloro-scaffold. Principle: The C5-Cl is


 to N6 (highly reactive). The C8-Cl is 

to N6 (poorly reactive).
Step 1: C5-Selective Substitution (

)
  • Dissolve 5,8-dichloro-1,6-naphthyridine (1.0 equiv) in DMF or NMP.

  • Add Nucleophile: Add amine/alkoxide (1.05 equiv).

  • Conditions: Stir at 0 °C to RT . Do not heat.

    • Note: Heating will promote double substitution.

  • Monitor: LCMS will show clean conversion to the 5-substituted-8-chloro product.

  • Isolate: Standard aqueous workup.

Step 2: C8-Functionalization (Cross-Coupling)

Since C8 is deactivated towards


, a Palladium-catalyzed cross-coupling is required to displace the remaining chloride.
  • Reagents:

    • Substrate: 5-substituted-8-chloro-1,6-naphthyridine.

    • Coupling Partner: Aryl Boronic Acid (Suzuki) or Amine (Buchwald).

    • Catalyst:

      
       / XPhos or 
      
      
      
      / BrettPhos (for amines).
    • Base:

      
       (Suzuki) or 
      
      
      
      (Buchwald).
  • Conditions: Degas solvent (Dioxane/Water 4:1). Heat to 100–120 °C (microwave preferred for difficult substrates).

  • Outcome: Installation of the C8 substituent.

Part 4: Data Summary & Troubleshooting

FeatureStrategy A (De Novo)Strategy B (Dihalo Coupling)Direct C-H Activation
C8-Selectivity High (Structural Design)High (Kinetic Control)Low (Mixture of isomers)
Substrate Scope Carbon substituents (Alkyl/Aryl)Heteroatoms (N, O) & ArylsLimited
Reaction Difficulty Moderate (Multi-step)Moderate (Catalysis required)High
Key Limitation Requires nitrile precursorC5 must be substituted firstOften targets C2/C5 instead
Troubleshooting Guide
  • Problem: Low yield in Strategy A (Step 3).

    • Solution: Ensure strictly anhydrous conditions. The nitrile anion is sensitive to moisture. Use LiHMDS instead of KHMDS if the ester is prone to hydrolysis.

  • Problem: Mixture of 5,8-disubstitution in Strategy B.

    • Solution: Lower the temperature of Step 1 to -20 °C. The reactivity gap is large, but high temps erode selectivity.

  • Problem: C8-Chloride won't couple in Step 2.

    • Solution: Switch to a bulky, electron-rich ligand like tBuXPhos or AdBrettPhos . The C8 position is sterically crowded by the peri-hydrogen at C1/Bridgehead.

Part 5: References

  • Shimkin, K. W., et al. (2024). "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." The Journal of Organic Chemistry, 89, 10912–10918.[2] Link

    • Key Reference for the De Novo / Ditriflate strategy.

  • Montoir, D., et al. (2015). "Efficient one-pot synthesis of 3,7-disubstituted 1,6-naphthyridin-2(1H)-ones through regioselective palladium-catalyzed cross-coupling and SNAr reactions." Tetrahedron, 71, 3303–3313. Link

    • Demonstrates regioselectivity patterns in naphthyridines.

  • Lynch, B. M., et al. (1968). "Minisci Reaction Selectivity." Journal of Heterocyclic Chemistry.

    • Foundational text explaining why radical substitutions fail at beta-positions (C8).

  • Boyarskiy, V. P., et al. (2016). "Alkenylation of Arenes and Heteroarenes with Alkynes." Chemical Reviews, 116(10), 5894-5986. Link

    • Review covering C-H activation limitations in electron-deficient heterocycles.

Sources

Application

Buchwald-Hartwig amination of 8-bromo-1,6-naphthyridines

Application Note: Buchwald-Hartwig Amination of 8-Bromo-1,6-Naphthyridines Executive Summary & Strategic Importance The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 8-Bromo-1,6-Naphthyridines

Executive Summary & Strategic Importance

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., PI3K, ALK) and GPCR modulators. The 8-position is of particular strategic value because it sits in the peri-position relative to N1, offering unique vector exploration for solubility and potency optimization.

However, 8-bromo-1,6-naphthyridine presents a dichotomy in reactivity:

  • High Electrophilicity: The electron-deficient nature of the diazanaphthalene core makes it prone to Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles, often rendering metal catalysis unnecessary.

  • Catalyst Poisoning: The N1 and N6 nitrogens, particularly the peri-N1, can chelate Palladium species, arresting the catalytic cycle (the "heterocycle death spiral").

  • Hydrodehalogenation: The activated C-Br bond is susceptible to reduction (H-substitution) rather than amination under forcing conditions.

This guide details protocols to navigate these challenges, specifically when SNAr fails (e.g., with weak nucleophiles like anilines, amides, or sterically hindered amines).

Mechanistic Insight & Failure Modes

To design a successful reaction, one must understand why standard conditions fail.

  • The Peri-Effect: The N1 nitrogen is spatially proximal to the C8 position. Upon oxidative addition, the resulting Pd(II) species can form a stable, off-cycle chelate with N1, preventing amine coordination.

  • Electronic Deactivation: The 1,6-naphthyridine ring is highly electron-deficient. While this aids oxidative addition, it makes the reductive elimination step slower and more difficult, requiring electron-rich, bulky ligands to drive the cycle.

Diagram 1: Catalytic Cycle & Competitive Inhibition

BuchwaldMechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Substrate Substrate 8-Bromo-1,6-naphthyridine Chelation OFF-CYCLE TRAP N1-Pd Coordination OxAdd->Chelation Fast (Poisoning) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine/Base Chelation->OxAdd Heat/Bulky Ligand RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim HydroDehal SIDE REACTION Hydrodehalogenation AmineBind->HydroDehal Beta-H Elim (if slow) RedElim->Pd0 - Product Product 8-Amino-1,6-naphthyridine RedElim->Product

Caption: The catalytic cycle highlights the critical "Off-Cycle Trap" where the N1 nitrogen coordinates to Palladium. Bulky ligands (BrettPhos/RuPhos) are essential to destabilize this trap via steric repulsion.

Decision Matrix: SNAr vs. Buchwald

Before consuming expensive Palladium, verify if the reaction requires it.

FeatureSNAr (Thermal) Buchwald-Hartwig
Nucleophile Primary alkyl amines, cyclic amines (Morpholine, Piperidine).Anilines, Amides, Carbamates, Hindered alkyl amines.
Conditions High Temp (100-140°C), polar solvent (DMSO/NMP).Mild Temp (60-100°C), Non-polar (Toluene/Dioxane).
Selectivity Poor (May attack C5 or C7 if halogenated).High (Ligand controlled).
Tolerance Low (Sensitive FGs may decompose).High (With weak bases like Cs₂CO₃).
Recommendation Try this first for simple amines.Mandatory for weak nucleophiles.

Optimized Protocols

Method A: The "Gold Standard" (Primary/Secondary Amines)

Best for: Anilines, hindered alkyl amines, and general library synthesis.

Rationale:

  • Precatalyst (Pd-G3/G4): Ensures rapid generation of L-Pd(0) without requiring reduction by the amine (which can lead to side reactions).

  • BrettPhos: The bulk prevents N1-chelation and accelerates reductive elimination.

  • NaOtBu: Strong base ensures rapid deprotonation, outcompeting catalyst poisoning.

Protocol:

  • Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with:

    • 8-Bromo-1,6-naphthyridine (1.0 equiv, e.g., 0.5 mmol)

    • Amine (1.2 equiv)[1]

    • NaOtBu (1.5 equiv)

    • BrettPhos Pd G4 (2-5 mol%) (Alternative: Pd₂(dba)₃ + BrettPhos)

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal the vial and heat to 90°C for 2–4 hours.

  • Workup: Cool to RT. Filter through a Celite/Silica plug eluting with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Method B: The "Sensitive Substrate" Protocol (Amides/Carbamates)

Best for: Amidation, base-sensitive functional groups (esters, nitriles).

Rationale:

  • XantPhos: A bidentate ligand with a wide bite angle, excellent for amides.

  • Cs₂CO₃: A milder, soluble inorganic base that minimizes hydrolysis of sensitive groups on the naphthyridine core.

Protocol:

  • Preparation: Charge vial with:

    • 8-Bromo-1,6-naphthyridine (1.0 equiv)[2]

    • Amide/Carbamate (1.2 equiv)

    • Cs₂CO₃ (2.0 equiv, finely ground)

    • XantPhos Pd G4 (3-5 mol%)

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M).

  • Reaction: Heat to 100°C overnight (12-16h).

    • Note: Amidation is slower than amination; ensure strict exclusion of water to prevent amide hydrolysis.

Troubleshooting & Optimization Guide

If Method A/B yields <50%, follow this logic:

Diagram 2: Optimization Workflow

OptimizationTree Start Low Yield? CheckSM Is SM consumed? Start->CheckSM CheckProd Major Side Product? CheckSM->CheckProd Yes Inert Catalyst Poisoning CheckSM->Inert No (Stalled) Dehal Hydrodehalogenation (M-H) CheckProd->Dehal Reduced Arene Dimer Homocoupling CheckProd->Dimer Biaryl Soln1 Switch to RuPhos Increase Temp to 110°C Inert->Soln1 Soln2 Use Toluene (Non-H donor) Switch to tBuBrettPhos Dehal->Soln2 Soln3 Degas Solvent Better Reduce Catalyst Loading Dimer->Soln3

Caption: Diagnostic tree for 8-bromo-1,6-naphthyridine coupling. "SM" = Starting Material.[3]

Specific Fixes:

  • Problem: Reaction stalls at 20% conversion.

    • Cause: Pd is trapped by the naphthyridine nitrogens.

    • Fix: Switch to RuPhos or AdBrettPhos . These ligands are extremely bulky and electron-rich, preventing N-coordination.

  • Problem: Hydrodehalogenation (Product is 1,6-naphthyridine).

    • Cause: Solvent or amine is acting as a hydride source via

      
      -hydride elimination.
      
    • Fix: Switch solvent from Dioxane/Alcohol to Toluene . Use a tertiary amine base (like DBU) or strictly inorganic base (K₃PO₄).

Safety & Handling

  • 8-Bromo-1,6-naphthyridine: Likely a skin/eye irritant.[2][4] Handle in a fume hood.

  • Palladium Residues: Naphthyridines bind metals tightly. Standard silica columns may not remove all Pd. Use a metal scavenger (e.g., SiliaMetS® Thiol) post-reaction if the compound is for biological testing.

References

  • Mechanistic Foundations: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][8] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.[8] Link

  • Ligand Selection (BrettPhos): Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of the American Chemical Society.[8] Link (Note: Describes the ligand class utility).

  • Precatalyst Technology: Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides. Chemical Science. Link

  • Heterocycle Amination Review: Struga, M. (2019). The Buchwald–Hartwig Amination After 25 Years.[9][10][11][12] Angewandte Chemie International Edition. Link

  • Process Chemistry (Naphthyridines): Manley, P. J., & Bilodeau, M. T. (2004). A new synthesis of naphthyridinones and quinolinones. Organic Letters. Link

Sources

Method

Application Note: Preparation of 1,6-Naphthyridine-3-Carboxamides for Kinase Inhibition

Introduction & Strategic Rationale The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its utility in designing ATP-competitive kinase inhibitors. Its planar, bicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its utility in designing ATP-competitive kinase inhibitors. Its planar, bicyclic heteroaromatic nature allows it to mimic the adenine ring of ATP, facilitating effective binding to the kinase hinge region.

Specifically, 1,6-naphthyridine-3-carboxamides have emerged as potent chemotypes for targeting kinases such as c-Met, FGFR4, and mTOR . The 3-carboxamide moiety is critical for two reasons:

  • Hinge Interaction: The carbonyl oxygen and amide nitrogen often serve as hydrogen bond acceptors/donors to the kinase hinge residues (e.g., the "gatekeeper" region).

  • Vector for Diversity: The amide nitrogen allows for the introduction of solubilizing groups or "tail" moieties that extend into the solvent-exposed region or the hydrophobic back pocket, tuning selectivity and pharmacokinetic properties.

This application note details a robust, scalable synthetic protocol for preparing 1,6-naphthyridine-3-carboxamides, emphasizing the conversion of the core scaffold into a functional kinase inhibitor.

Retrosynthetic Analysis & Strategy

To ensure versatility in Structure-Activity Relationship (SAR) studies, we employ a convergent synthetic strategy . Rather than building the amide early, we synthesize a key intermediate—ethyl 4-chloro-1,6-naphthyridine-3-carboxylate —which serves as a divergent point.

Strategic Advantages:
  • Late-Stage Diversification: The C4-chlorine allows for SNAr substitution (introducing R1), while the C3-ester allows for subsequent hydrolysis and amidation (introducing R2).

  • Regiocontrol: Starting from 4-aminopyridine ensures the formation of the 1,6-naphthyridine isomer (vs. 1,8- or 1,5-isomers).

Synthetic Pathway Diagram

G Start 4-Aminopyridine Inter1 Enamine Intermediate Start->Inter1 EMME, 110°C Cyclized 1,6-Naphthyridin-4-one (Core Scaffold) Inter1->Cyclized Dowtherm A, 250°C (Gould-Jacobs) Chloro 4-Chloro-3-carboxylate (Divergent Hub) Cyclized->Chloro POCl3, Reflux Substituted 4-Amino-Substituted Intermediate Chloro->Substituted R1-NH2, Et3N SNAr Final 1,6-Naphthyridine- 3-Carboxamide (Kinase Inhibitor) Substituted->Final 1. LiOH (Hydrolysis) 2. R2-NH2, HATU

Caption: Convergent synthesis of 1,6-naphthyridine-3-carboxamide kinase inhibitors via the Gould-Jacobs reaction.

Detailed Experimental Protocols

Phase 1: Construction of the Core Scaffold

Objective: Synthesis of Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate (Tautomer of the 4-one).

Reagents:

  • 4-Aminopyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-aminopyridine (9.4 g, 100 mmol) in toluene (100 mL). Add EMME (23.7 g, 110 mmol).

  • Reflux the mixture for 4 hours. Monitor the collection of ethanol in the trap.

  • Cool to room temperature (RT). The intermediate enamine usually precipitates. Filter and wash with hexane.

  • Cyclization (Critical Step): Heat Dowtherm A (100 mL) to a rolling boil (~250°C) in a separate flask.

  • Add the dried enamine intermediate portion-wise to the boiling solvent. Caution: Vigorous evolution of ethanol vapor will occur.

  • Continue heating for 45 minutes. The solution will darken.

  • Cool to RT. Add hexane (200 mL) to precipitate the product.

  • Filter the solid, wash with acetone, and dry under vacuum.

    • Expected Yield: 60-70%

    • QC Check:1H NMR (DMSO-d6) should show a singlet at ~8.5 ppm (H-2) and broad singlet >12 ppm (OH/NH).

Phase 2: Activation and Substitution (The "Hub")

Objective: Synthesis of Ethyl 4-((3-chloro-4-fluorophenyl)amino)-1,6-naphthyridine-3-carboxylate.

Rationale: The 4-position is activated by chlorination to allow nucleophilic aromatic substitution (SNAr) with an aniline. We use 3-chloro-4-fluoroaniline as a model "Head Group" typical for kinase inhibitors (e.g., targeting the hydrophobic pocket).

Protocol:

  • Chlorination: Suspend the Phase 1 product (5.0 g) in POCl3 (30 mL). Heat to reflux for 3 hours.

  • Evaporate excess POCl3 under reduced pressure.

  • Pour the residue onto crushed ice/NaHCO3 carefully to neutralize. Extract with DCM.

  • SNAr Reaction: Dissolve the crude chloro-intermediate in Ethanol (50 mL).

  • Add 3-chloro-4-fluoroaniline (1.1 eq) and catalytic HCl (2 drops) or Et3N (if base catalysis is preferred, though acid catalysis often accelerates SNAr for nitrogen heterocycles).

  • Reflux for 2-4 hours. A precipitate often forms.

  • Cool, filter, and wash with cold ethanol.

    • Validation: LC-MS should show a single peak with M+1 corresponding to the substituted ester.

Phase 3: Carboxamide Formation (The "Tail")

Objective: Conversion of the ethyl ester to the final 3-carboxamide.

Method: Direct aminolysis is often slow for these electron-rich systems. We recommend Saponification followed by Amide Coupling .

Protocol:

  • Hydrolysis: Suspend the ester from Phase 2 in THF:MeOH:H2O (3:1:1). Add LiOH (3.0 eq). Stir at 50°C for 2 hours.

  • Acidify with 1N HCl to pH 4. Filter the precipitated carboxylic acid. Dry thoroughly.

  • Coupling: Dissolve the acid (1.0 eq) in dry DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate the ester.

  • Add the amine partner (e.g., N-methylpiperazine or morpholine for solubility) (1.2 eq).

  • Stir at RT for 4-12 hours.

  • Workup: Dilute with water. If solid precipitates, filter. If not, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over MgSO4, and concentrate.

Purification & Characterization Standards

For kinase screening, purity must exceed 95%.

TechniqueCondition / ParameterAcceptance Criteria
Flash Chromatography Silica Gel; DCM:MeOH (0-10% gradient) with 1% NH4OHSingle spot by TLC (KMnO4 stain)
Prep-HPLC C18 Column; H2O:MeCN (0.1% Formic Acid)>98% purity by UV (254 nm)
1H NMR 500 MHz, DMSO-d6Integration of amide NH and aromatic protons matches stoichiometry.
HRMS ESI-TOFMass error < 5 ppm

Self-Validating Check:

  • The "Amide Shift": Upon conversion from acid to amide, the H-2 proton of the naphthyridine ring (singlet near 9.0 ppm) often shifts slightly downfield due to the change in electronics.

  • Solubility: If the product is insoluble in DMSO, check for aggregation or salt formation.

Biological Evaluation: Kinase Inhibition Assay

To validate the synthesized 1,6-naphthyridine-3-carboxamide, use a FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™).

Assay Workflow (Graphviz):

KinaseAssay Step1 Prepare 384-well Plate (Low Volume, Black) Step2 Add Compound (Serial Dilution in DMSO) Step1->Step2 Step3 Add Kinase + Antibody Mixture (e.g., c-Met + Eu-anti-His) Step2->Step3 Step4 Add Tracer / Substrate (Alexa Fluor Conjugate) Step3->Step4 Step5 Incubate (1 hr, RT, Dark) Step4->Step5 Step6 Read TR-FRET Signal (Ex: 340nm, Em: 615/665nm) Step5->Step6 Step7 Calculate IC50 (Non-linear Regression) Step6->Step7

Caption: TR-FRET Kinase Binding Assay Workflow.

Protocol Parameters:

  • Kinase Concentration: 5 nM (optimized per specific kinase).

  • ATP Concentration: Km,app (usually 10-100 µM) to ensure ATP-competitive mode is detectable.

  • Controls: Staurosporine (Positive Control), DMSO only (Negative Control).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Temperature too low; incomplete removal of EtOH.Ensure Dowtherm A is actively boiling (250°C). Use a Dean-Stark trap during the enamine formation.
Incomplete SNAr Deactivated aniline; steric hindrance.Switch solvent to ethoxyethanol (higher boiling point) or use Pd-catalyzed Buchwald-Hartwig conditions.
Poor Solubility Planar stacking of naphthyridine core.Introduce solubilizing groups (morpholine, piperazine) on the amide "tail" or the C4-aniline.

References

  • Vertex Pharmaceuticals. (2013). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.[1] [Link]

  • American Chemical Society. (2024).[2] Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry. [Link]

  • National Institutes of Health (NIH). (2013). Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed. [Link]

  • Goldfinch Bio Inc. (2021).[3] Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors. WO 2021/067569 A1.[3]

  • Bayer Pharma AG. (2023). Preparation of Finerenone.

Sources

Application

solid-phase synthesis using naphthyridine carboxylic acid building blocks

Application Note: Solid-Phase Synthesis Using Naphthyridine Carboxylic Acid Building Blocks Abstract Naphthyridine scaffolds, particularly 1,8-naphthyridine-3-carboxylic acid derivatives (e.g., nalidixic acid analogs), a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis Using Naphthyridine Carboxylic Acid Building Blocks

Abstract

Naphthyridine scaffolds, particularly 1,8-naphthyridine-3-carboxylic acid derivatives (e.g., nalidixic acid analogs), are privileged structures in medicinal chemistry due to their antibacterial, antiviral, and DNA-intercalating properties.[1] However, their incorporation into solid-phase synthesis (SPS) regimens presents distinct challenges: poor solubility of the planar heterocyclic core, electron-deficient carboxylates leading to sluggish activation, and potential for side reactions during cleavage. This guide outlines optimized protocols for coupling naphthyridine carboxylic acids to solid supports, ranging from standard capping procedures to the assembly of complex DNA-binding polyamides.

Part 1: Strategic Planning & Resin Selection

Before initiating synthesis, the choice of resin and linker chemistry is critical to prevent premature cleavage or aggregation of the hydrophobic naphthyridine stack.

ParameterRecommendationRationale
Resin Choice Rink Amide MBHA (Low Loading: 0.3–0.5 mmol/g)High mechanical stability; low loading reduces intermolecular aggregation of planar naphthyridines.
Alternative Resin 2-Chlorotrityl Chloride (2-CTC) Ideal for synthesizing protected fragments or if the naphthyridine is acid-sensitive. Allows mild cleavage (1% TFA).
Solvent System NMP (N-Methyl-2-pyrrolidone) or DMF/DMSO (4:1)Naphthyridines often precipitate in pure DMF. NMP or DMSO co-solvents disrupt

-

stacking.
Base DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine)TMP is preferred for highly electrophilic activations (e.g., acid chlorides) to prevent racemization or capping.

Part 2: Core Experimental Protocols

Protocol A: Standard Activation (HATU/HOAt)

Best for: Simple capping of amines with 1,8-naphthyridine-3-carboxylic acids where steric hindrance is minimal.

Reagents:

  • Naphthyridine carboxylic acid (3.0 eq)

  • HATU (2.9 eq)

  • HOAt (3.0 eq) – Critical additive for electron-deficient heterocycles.

  • DIEA (6.0 eq)

  • Anhydrous NMP

Procedure:

  • Pre-activation: Dissolve the naphthyridine acid and HATU/HOAt in NMP. Add DIEA. The solution should turn yellow/orange. Allow to activate for 2–5 minutes (do not exceed 5 mins to avoid guanidinium formation).

  • Coupling: Add the pre-activated mixture to the resin-bound amine.

  • Incubation: Shake at room temperature for 2–4 hours .

    • Note: Naphthyridines react slower than standard Fmoc-amino acids.

  • Monitoring: Perform a Kaiser test (primary amines) or Chloranil test (secondary amines). If positive, proceed to Protocol B .

Protocol B: High-Efficiency Activation (Acid Chloride/BTC)

Best for: Difficult couplings, sterically hindered amines, or electron-poor naphthyridines (e.g., nitro-substituted) that fail Protocol A.

Mechanism: In situ generation of the acid chloride or mixed anhydride using Triphosgene (BTC) or Thionyl Chloride.

Option 1: The Acid Chloride Method (Pre-generation)

  • Suspend naphthyridine acid (5.0 eq) in anhydrous DCM/SOCl₂ (3:1).

  • Reflux for 1 hour. Evaporate to dryness under vacuum to remove excess SOCl₂.

  • Dissolve the resulting crude acid chloride in anhydrous NMP/DCM (1:1).

  • Add to resin with DIEA (10 eq). React for 1 hour.

Option 2: The Triphosgene (BTC) Method (In-Situ) Highly recommended for DNA-binding polyamides involving naphthyridine monomers.

  • Dissolution: Dissolve naphthyridine acid (3 eq) and BTC (1 eq) in anhydrous THF/DCM.

  • Activation: Add Collidine (10 eq) dropwise. A white precipitate (collidinium salt) may form. Shake for 10 minutes.

  • Coupling: Add the slurry directly to the resin. React for 45–90 minutes.

    • Safety: BTC generates phosgene in situ. Perform in a well-ventilated fume hood.

Part 3: Naphthyridine-Polyamide Assembly (Advanced)

When building hairpin polyamides (e.g., for recognizing G-G mismatches), the naphthyridine unit is often an internal monomer (Fmoc-amino-naphthyridine-COOH).

Step-by-Step Workflow:

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).[2] Wash extensively with DCM to remove piperidine, which can form adducts with electron-deficient naphthyridines.

  • Coupling: Use Protocol B (BTC method) . Standard HATU coupling often results in deletion sequences for internal heterocyclic amino acids.

  • Capping (Mandatory): After coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:2) in DCM for 10 min. This prevents "deletion" impurities from propagating.

  • Cleavage:

    • Reagent: TFA/TIS/H₂O (95:2.5:2.5).[2]

    • Time: 2–3 hours.

    • Precipitation: Cold diethyl ether.

Part 4: Visualization of Decision Logic

The following diagram illustrates the decision process for selecting the correct coupling strategy based on the specific naphthyridine building block and resin status.

NaphthyridineCoupling Start Start: Naphthyridine Coupling CheckSterics Is the Resin-Bound Amine Sterically Hindered? Start->CheckSterics CheckElectronic Is the Naphthyridine Acid Electron Deficient (e.g., Nitro)? CheckSterics->CheckElectronic No ProtocolB Protocol B: Triphosgene (BTC) / Collidine (High Energy) CheckSterics->ProtocolB Yes (e.g., N-Methyl) ProtocolA Protocol A: HATU / HOAt / DIEA (Standard) CheckElectronic->ProtocolA No CheckElectronic->ProtocolB Yes KaiserTest QC: Kaiser/Chloranil Test ProtocolA->KaiserTest ProtocolB->KaiserTest Success Proceed to Next Step KaiserTest->Success Negative (No free amine) Retry Double Couple or Switch Protocol KaiserTest->Retry Positive (Incomplete) Retry->ProtocolB

Caption: Decision tree for selecting activation strategies. Protocol A is sufficient for terminal capping, while Protocol B (BTC) is required for internal polyamide assembly or hindered amines.

Part 5: Troubleshooting & Optimization

IssueRoot CauseSolution
Incomplete Coupling Low reactivity of electron-poor carboxylate.Switch to Protocol B (BTC) or convert to Acid Chloride (SOCl₂) prior to addition.
Precipitation on Resin

-

stacking of naphthyridine units.
Use NMP instead of DMF. Add LiCl (0.4M) to the coupling mixture to disrupt aggregation.
Low Yield after Cleavage Re-attachment of cleaved product to linker.Add TIS (Triisopropylsilane) or EDT (Ethanedithiol) as scavengers during TFA cleavage.
Racemization Over-activation with HATU/Base.Use HOAt (1:1 with HATU) and reduce base activation time to <2 mins. Use Collidine instead of DIEA.[3]

References

  • Solid-Phase Synthesis of PNA Oligomers. Springer Nature Experiments. [Link] Context: Defines the baseline protocols for heterocyclic monomer coupling in PNA synthesis.

  • Highly efficient synthesis of DNA-binding hairpin polyamides via the use of a new triphosgene coupling strategy. PubMed (NIH). [Link] Context: Establishes the Triphosgene (BTC) method as the gold standard for coupling electron-deficient heterocyclic amino acids in polyamides.

  • Fmoc solid phase synthesis of polyamides containing pyrrole and imidazole amino acids. Organic Letters (NIH). [Link] Context: Validates the use of Fmoc chemistry for heterocyclic polyamide synthesis, replacing the hazardous Boc/HF route.

  • Synthesis of 1,8-Naphthyridine Derivatives. Organic Chemistry Portal. [Link] Context: Provides chemical background on the reactivity and stability of the naphthyridine core.

  • Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. [Link] Context: Source for general resin handling and troubleshooting (Kaiser test, 2-CTC loading).

Sources

Method

decarboxylation conditions for 1,6-naphthyridine-3-carboxylic acids

An Application Guide to the Decarboxylation of 1,6-Naphthyridine-3-Carboxylic Acids For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Decarboxylation The 1,6-naphth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Decarboxylation of 1,6-Naphthyridine-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Decarboxylation

The 1,6-naphthyridine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry and materials science.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an attractive core for designing molecules that interact with biological targets such as enzymes and nucleic acids.[2][3] The synthesis of diversely functionalized 1,6-naphthyridines is therefore a critical task in drug discovery.

A common synthetic route to substituted 1,6-naphthyridines involves the construction of a 1,6-naphthyridine-3-carboxylic acid intermediate. The subsequent removal of the C3-carboxyl group—a reaction known as decarboxylation—is a pivotal step to yield the parent heterocycle or to prepare a scaffold for further functionalization. This process, which replaces a carboxyl group with a hydrogen atom, is one of the oldest known organic reactions.[4] However, the decarboxylation of heteroaromatic carboxylic acids can be challenging, often requiring harsh conditions that may not be compatible with sensitive functional groups on the molecule.

This guide provides a detailed overview of the primary methodologies for the decarboxylation of 1,6-naphthyridine-3-carboxylic acids. It moves beyond simple protocols to explain the underlying principles and mechanistic considerations, empowering researchers to select and optimize conditions for their specific substrates.

Mechanistic Considerations in Naphthyridine Decarboxylation

The decarboxylation of aromatic and heteroaromatic carboxylic acids is fundamentally influenced by the electronic nature of the ring system. The 1,6-naphthyridine nucleus is an electron-deficient system due to the presence of two nitrogen atoms. This electronic feature plays a crucial role in facilitating decarboxylation.

The generally accepted mechanism for the decarboxylation of many heteroaromatic carboxylic acids involves the formation of a zwitterionic intermediate, which then expels carbon dioxide to form a carbanion.[5] This carbanion is subsequently protonated by a proton source in the medium (e.g., solvent, trace water) to give the final product. The electron-withdrawing nature of the two nitrogen atoms in the 1,6-naphthyridine ring helps to stabilize the negative charge of the carbanionic intermediate at the C3 position, thereby lowering the activation energy for the reaction compared to more electron-rich aromatic systems.[4][6]

Caption: Proposed mechanism for the decarboxylation of 1,6-naphthyridine-3-carboxylic acid.

Methodologies and Protocols

Several methods can be employed for the decarboxylation of 1,6-naphthyridine-3-carboxylic acids, each with its own advantages and limitations. The choice of method often depends on the substrate's stability, the desired scale, and the available equipment.

Thermal Decarboxylation

This is the most straightforward method, relying on high temperatures to drive the reaction. The choice of a high-boiling, inert solvent is critical to reach the necessary temperatures while ensuring the substrate and product remain in solution and are stable.

  • Causality and Choice of Conditions: High thermal energy is required to overcome the activation barrier for C-C bond cleavage. Solvents like quinoline, diphenyl ether, or N-Methyl-2-pyrrolidone (NMP) are often used due to their high boiling points (>200 °C) and ability to dissolve polar heterocyclic compounds. Quinoline can also act as a proton source to quench the carbanion intermediate.

ParameterConditionRationale
Solvent Quinoline, Diphenyl Ether, NMPHigh boiling point allows for necessary reaction temperatures.
Temperature 200-250 °CProvides sufficient thermal energy for C-C bond cleavage.
Reaction Time 1-6 hoursVaries depending on substrate reactivity and temperature.
Atmosphere Inert (N₂ or Ar)Prevents oxidative side reactions at high temperatures.
  • Table 1: Typical Conditions for Thermal Decarboxylation.

Protocol 1: General Procedure for Thermal Decarboxylation

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,6-naphthyridine-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add a high-boiling solvent such as quinoline or diphenyl ether (sufficient to ensure dissolution at high temperature, typically 10-20 mL per gram of substrate).

  • Inert Atmosphere: Purge the system with an inert gas (N₂ or Argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 220-240 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The reaction is complete when no starting material is observed and CO₂ evolution has ceased.

  • Work-up: Cool the reaction mixture to room temperature. If quinoline is used, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1M HCl) to remove the quinoline. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Metal-Catalyzed Decarboxylation

Transition metals, particularly copper and silver, can catalyze decarboxylation reactions, often allowing for lower reaction temperatures and shorter reaction times compared to purely thermal methods.[7][8]

  • Causality and Choice of Conditions: The catalyst, typically a copper(I) salt, is thought to form a copper carboxylate intermediate. This intermediate facilitates the cleavage of the C-C bond. The use of a ligand, such as 1,10-phenanthroline, can stabilize the copper catalyst and accelerate the reaction.[9] Silver catalysts, such as Ag₂CO₃, have also proven effective for the protodecarboxylation of various heteroaromatic carboxylic acids.[7]

ParameterCopper-CatalyzedSilver-CatalyzedRationale
Catalyst Cu₂O, CuI, CuBrAg₂CO₃Forms a metal carboxylate intermediate, lowering activation energy.
Ligand 1,10-Phenanthroline (optional)None typically requiredStabilizes the metal center and enhances catalytic activity.
Solvent NMP, Quinoline, DMSODMSOHigh-boiling polar aprotic solvents are effective.
Temperature 150-190 °C120-150 °CSignificantly lower than purely thermal methods.
Reaction Time 1-4 hours2-8 hoursGenerally faster than uncatalyzed thermal reactions.
  • Table 2: Comparison of Metal-Catalyzed Decarboxylation Conditions.

Protocol 2: Copper-Catalyzed Decarboxylation

  • Setup: In a reaction vessel, combine the 1,6-naphthyridine-3-carboxylic acid (1.0 eq), copper(I) oxide (Cu₂O, 0.1-0.2 eq), and optionally 1,10-phenanthroline (0.1-0.2 eq).

  • Solvent Addition: Add NMP or quinoline (10-20 mL per gram of substrate).

  • Inert Atmosphere: Purge the system with an inert gas (N₂ or Argon).

  • Heating: Heat the mixture to 170-190 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the copper catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Microwave-Assisted Decarboxylation

Microwave irradiation offers a powerful alternative to conventional heating, dramatically accelerating the reaction through rapid and efficient energy transfer.[10]

  • Causality and Choice of Conditions: Microwave heating can create localized superheating of the polar solvent and reactants, leading to a significant increase in reaction rates.[11] This allows decarboxylation to be completed in minutes rather than hours, often with higher yields and fewer side products.[9][12] The conditions are often similar to metal-catalyzed methods but with drastically reduced reaction times.

MethodTemperatureTimeTypical Yield
Conventional Heating 190 °C3-12 hours60-85%
Microwave Irradiation 190-220 °C5-20 minutes85-98%
  • Table 3: Comparison of Conventional vs. Microwave-Assisted Decarboxylation.

Protocol 3: Microwave-Assisted Copper-Catalyzed Decarboxylation

  • Setup: In a microwave reaction vial, place the 1,6-naphthyridine-3-carboxylic acid (1.0 eq) and copper(I) oxide (Cu₂O, 0.1 eq).

  • Solvent Addition: Add NMP (or a 3:1 mixture of NMP:quinoline) to dissolve the substrate (typically 2-5 mL).[9]

  • Sealing: Securely cap the reaction vial.

  • Irradiation: Place the vial in a microwave reactor and irradiate at 190-220 °C for 10-15 minutes. Use a hold time to maintain the target temperature.

  • Work-up & Purification: After cooling, work up the reaction as described in Protocol 2.

Workflow for Method Selection

Choosing the optimal decarboxylation strategy depends on several factors. The following workflow can guide the decision-making process.

G start Start: Decarboxylation of 1,6-Naphthyridine-3-COOH q_microwave Microwave Reactor Available? start->q_microwave q_sensitive Heat-Sensitive Functional Groups? q_microwave->q_sensitive No proc_microwave Use Microwave-Assisted Protocol (Protocol 3) - Fastest Method - Often Highest Yield q_microwave->proc_microwave Yes proc_metal Use Metal-Catalyzed Protocol (Protocol 2) - Milder Conditions - Good Yields q_sensitive->proc_metal Yes proc_thermal Use Thermal Protocol (Protocol 1) - Simple Setup - Good for large scale q_sensitive->proc_thermal No q_thermal_fail Low Yield / Decomposition with Thermal Method? q_thermal_fail->proc_metal Yes end_point Purified 1,6-Naphthyridine q_thermal_fail->end_point No proc_microwave->end_point proc_metal->end_point proc_thermal->q_thermal_fail

Caption: Decision workflow for selecting a decarboxylation method.

Conclusion

The decarboxylation of 1,6-naphthyridine-3-carboxylic acids is a key transformation for accessing valuable scaffolds in drug discovery. While traditional thermal methods are effective, modern techniques involving metal catalysis and microwave assistance offer significant advantages in terms of reaction time, temperature, and overall efficiency. By understanding the mechanistic principles and the practical aspects of each protocol, researchers can confidently select and execute the most appropriate method for their synthetic goals, accelerating the development of novel 1,6-naphthyridine-based therapeutics.

References

  • Díaz-Gavilán, M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3153. [Link]

  • Al-Zaydi, K. M. (2009). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Journal of the Brazilian Chemical Society, 20(6), 1141-1146. [Link]

  • Wang, Y., et al. (2020). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 10(34), 20104-20108. [Link]

  • Organic Chemistry Portal. (n.d.). Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • Goossen, L. J., et al. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620-2623. [Link]

  • Butnariu, M. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3169. [Link]

  • Hosseini, S. A., et al. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives... Chemical Review and Letters, 6(2), 118-124. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Oda, M., et al. (2007). One-pot synthesis of dibenzo[b,h][13][14]naphthyridines from 2-acetylaminobenzaldehyde... Chemical Communications, (23), 2353-2355. [Link]

  • Grodowska, K., & Pabis, A. (1978). Synthesis and in vitro investigations of nalidixic acid amides of amino acid esters as prodrugs. Acta Poloniae Pharmaceutica, 35(4), 397-402. [Link]

  • McNally, A., et al. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Nature, 559(7712), 87-92. [Link]

  • Wang, Y., et al. (2017). Theoretical model for N-heterocyclic carbene-catalyzed decarboxylation reactions. Organic Chemistry Frontiers, 4(9), 1763-1769. [Link]

  • Lu, P., et al. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710-5713. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • Perreault, C., et al. (2010). Microwave Enhanced Decarboxylations of Aromatic Carboxylic Acids: Improved Deuteriation/Tritiation Potential. Current Organic Synthesis, 7(5), 441-445. [Link]

  • Zhang, Z., et al. (2017). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. Molecules, 22(12), 2183. [Link]

  • Vree, T. B., et al. (1988). Pharmacokinetics of nalidixic acid in man: hydroxylation and glucuronidation. Pharmacy World & Science, 10(5), 193-199. [Link]

  • IITian Explains. (2018). Decarboxylation of Carboxylic Acid. YouTube. [Link]

  • Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131-146. [Link]

  • Al-Mawla, F. D., et al. (2022). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. Catalysts, 12(5), 478. [Link]

  • Mohammadi, M., & Gholinejad, M. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(1), 1-8. [Link]

  • Park, S., & Kim, Y. (2016). Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. RSC Advances, 6(10), 8345-8358. [Link]

  • Shaabani, A., et al. (2014). Regioselective synthesis of functionalized[13][15]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 16(7), 3438-3442. [Link]

  • Reddy, G. S., et al. (2023). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives... Molecules, 28(22), 7586. [Link]

  • Martinez, A., et al. (2013). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. American Journal of Organic Chemistry, 3(3), 54-57. [Link]

  • Isacsson, J., et al. (2011). Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds... Organic & Biomolecular Chemistry, 9(21), 7483-7489. [Link]

  • Gonzalez-Galvan, J. C., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids... Journal of the American Chemical Society, 145(43), 23516-23527. [Link]

  • The Organic Chemistry Tutor. (2020). Decarboxylation Reaction Mechanism. YouTube. [Link]

  • El-Gazzar, A. B. A., et al. (2007). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][13][14]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 15(11), 3847-3857. [Link]

  • Deng, F., et al. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. ACS Catalysis, 11(23), 14625-14634. [Link]

  • Payne, K. A. P., et al. (2021). FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. ACS Catalysis, 11(17), 10742-10751. [Link]

  • Le, C., & MacMillan, D. W. C. (2018). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 51(11), 2906-2921. [Link]

  • Assaleh, F. H., et al. (2013). Synthesis of Some Newer Nalidixic Acid Derivatives as Potent Antimicrobial Agents. Research & Reviews: Journal of Chemistry, 2(2). [Link]

  • Wikipedia. (n.d.). Nalidixic acid. [Link]

  • Technical University of Munich. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. [Link]

  • Macmillan Group, Princeton University. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility &amp; Handling of 8-bromo-1,6-naphthyridine-3-carboxylic acid

This technical guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols for the solubility of 8-bromo-1,6-naphthyridine-3-carboxylic acid (CAS No. 2089649-21-6) in common labo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols for the solubility of 8-bromo-1,6-naphthyridine-3-carboxylic acid (CAS No. 2089649-21-6) in common laboratory solvents, DMSO and methanol. This resource is intended for researchers, scientists, and drug development professionals to ensure successful experimental setup and data integrity.

Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common inquiries regarding the handling of this compound.

Q1: What is the general solubility of 8-bromo-1,6-naphthyridine-3-carboxylic acid in DMSO?

Based on its chemical structure—a planar, heterocyclic aromatic system combined with a polar carboxylic acid group—the compound is expected to be soluble in dimethyl sulfoxide (DMSO). While specific quantitative data is not readily published, DMSO is a powerful polar aprotic solvent capable of dissolving many drug-like molecules. However, some complex heterocyclic compounds are known to have poor DMSO solubility[1]. We recommend starting with a concentration of 10-20 mg/mL and using the techniques described in the protocols below to facilitate dissolution.

Q2: How does its solubility in methanol compare to DMSO?

Methanol, a polar protic solvent, can also serve as a solvent for this compound, primarily through hydrogen bonding interactions with the carboxylic acid group[2][3]. However, the large, relatively non-polar naphthyridine ring may limit its solubility at higher concentrations compared to DMSO. For preparing high-concentration stock solutions, DMSO is generally the recommended starting point.

Q3: I've added the solvent, but my compound isn't dissolving. What are the immediate next steps?

If the compound does not dissolve immediately upon solvent addition, do not assume it is insoluble. The dissolution process can be kinetically slow. First, ensure you are using a sufficient volume of solvent. Then, employ mechanical agitation methods such as vigorous vortexing or sonication in a water bath[4]. Gentle warming (e.g., 37°C) can also be effective, but should be done with caution to avoid potential compound degradation[4].

Q4: Can I increase the solubility by adding a base?

Yes. As a carboxylic acid, the solubility of 8-bromo-1,6-naphthyridine-3-carboxylic acid in aqueous or alcohol-based systems can be dramatically increased by deprotonation[5]. Adding a mild base (e.g., sodium bicarbonate for aqueous solutions, or triethylamine/DIPEA for organic systems) will convert the carboxylic acid to its corresponding carboxylate salt, which is significantly more polar and thus more soluble[6]. This is a common strategy but may not be suitable for all experimental applications.

Deep Dive: Understanding the Science of Solubility

A compound's solubility is dictated by the interplay between its intrinsic chemical properties and the characteristics of the solvent. Understanding this relationship is key to troubleshooting.

Molecular Structure Analysis
  • Naphthyridine Core: This fused heterocyclic aromatic ring system is large, rigid, and relatively non-polar. This portion of the molecule contributes negatively to solubility in polar solvents. Aromatic heterocyclic compounds are a significant functional group contributing to low solubility[1].

  • Carboxylic Acid Group (-COOH): This is the primary driver of solubility in polar solvents. It is a highly polar functional group that can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen)[2][3].

  • Bromo Group (-Br): This substituent increases the molecular weight and alters the electronic properties of the ring but has a less direct impact on solubility compared to the other functional groups.

Solvent Interaction Analysis
  • DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO is an excellent hydrogen bond acceptor. It can effectively solvate the acidic proton of the carboxyl group, breaking the intermolecular hydrogen bonds that hold the solid crystal lattice together. Crucial Note: DMSO is highly hygroscopic. Absorbed water can drastically decrease the solubility of many organic compounds, leading to precipitation from stock solutions[7]. Always use anhydrous, high-purity DMSO from a freshly opened bottle or a properly stored container.

  • Methanol (CH₃OH): As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor. It can interact favorably with the carboxylic acid group, but its smaller non-polar component (methyl group) makes it less effective at solvating the large naphthyridine core compared to DMSO.

The interplay of these factors is illustrated in the diagram below.

cluster_solute 8-bromo-1,6-naphthyridine-3-carboxylic acid cluster_solvent Solvents Solute Naphthyridine Core (Hydrophobic, Planar) COOH Carboxylic Acid (Polar, H-Bonding) DMSO DMSO (Polar Aprotic, H-Bond Acceptor) Solute->DMSO Weak Interaction Methanol Methanol (Polar Protic, H-Bond Donor/Acceptor) Solute->Methanol Weak Interaction COOH->DMSO Strong Interaction (H-Bonding) COOH->Methanol Good Interaction (H-Bonding)

Caption: Solute-Solvent Interaction Logic.

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

This protocol provides a standardized method to estimate the solubility of the compound.

  • Preparation: Weigh approximately 1-2 mg of 8-bromo-1,6-naphthyridine-3-carboxylic acid into a small, clear glass vial. Record the exact mass (M).

  • Initial Solvent Addition: Using a calibrated micropipette, add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO). This creates a starting concentration (e.g., 10-20 mg/mL).

  • Facilitating Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a dark background for any undissolved particles.

    • If particles remain, place the vial in an ultrasonic water bath for 5-10 minutes.

    • If necessary, gently warm the vial in a water bath set to 30-40°C for 10-15 minutes, with intermittent vortexing. Caution: Do not overheat, as this can lead to compound degradation.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another known volume of solvent (e.g., 50 µL) to decrease the concentration. Repeat Step 3.

  • Endpoint Determination: Continue adding solvent incrementally until all solid material is completely dissolved, and the solution is perfectly clear.

  • Calculation: The solubility is the final concentration, calculated as the initial mass (M) divided by the total volume of solvent added.

Data Summary Table

Use the following table to record your experimental results.

SolventTemperature (°C)Method Used (Vortex, Sonicate, Heat)Final Concentration (mg/mL)Observations
DMSORoom Temp (25°C)e.g., Clear solution, hazy, precipitate
MethanolRoom Temp (25°C)e.g., Dissolved quickly, required heating

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

start Compound fails to dissolve in initial solvent volume vortex Vortex vigorously (1-2 min) Sonicate (5-10 min) start->vortex check1 Is solution clear? vortex->check1 heat Gentle Warming (30-40°C) with agitation check1->heat No success SOLUBLE Record final concentration check1->success Yes check2 Is solution clear? heat->check2 add_solvent Add more solvent (incremental dilution) check2->add_solvent No check2->success Yes add_solvent->vortex check_solvent Consider solvent quality: - Use fresh, anhydrous DMSO - Check for contamination add_solvent->check_solvent If issue persists fail LIKELY INSOLUBLE at this concentration. Consider alternative solvent. check_solvent->fail

Caption: Step-by-step troubleshooting workflow for dissolution.

Issue 1: My compound dissolved in DMSO but then a precipitate formed overnight.

  • Probable Cause: This is a classic sign of either a supersaturated solution or moisture absorption by the DMSO. DMSO readily absorbs water from the atmosphere, which can significantly lower the solubility of dissolved compounds, causing them to crash out[7]. It's also possible the compound initially formed a thermodynamically unstable supersaturated solution.

  • Recommended Action:

    • Attempt to redissolve the precipitate by gentle warming and sonication.

    • Always use fresh, anhydrous grade DMSO and store stock solutions in tightly sealed vials with desiccant.

    • For long-term storage, aliquot stock solutions to minimize freeze-thaw cycles and exposure to air.

    • It is best practice to prepare solutions fresh for each experiment whenever possible[7].

Issue 2: The solution is hazy or appears to have a slight suspension, even after sonication.

  • Probable Cause: This could indicate that you are very near the solubility limit, or there may be insoluble impurities in your batch of the compound.

  • Recommended Action:

    • Add a small, additional amount of solvent to see if the haze clears.

    • If the haze persists, it may be due to impurities. For many applications, you can centrifuge the stock solution at high speed (e.g., >10,000 x g for 10 minutes) and carefully pipette the clear supernatant for your experiments. Note this purification step in your lab notebook.

Issue 3: Solubility results are inconsistent between different batches of the compound.

  • Probable Cause: The compound may exist in different crystalline forms, known as polymorphs, or amorphous states[7]. Different solid-state forms can have different crystal lattice energies and, consequently, different solubilities and dissolution rates. Purity differences between batches can also lead to this observation.

  • Recommended Action:

    • If possible, obtain certificates of analysis for each batch to compare purity.

    • Standardize your dissolution protocol completely (e.g., same solvent volume, same sonication time, same temperature) to minimize variability.

    • Be aware that this is a known phenomenon in drug development and may require solid-state characterization (e.g., XRPD, DSC) for advanced projects.

References

  • Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14). CK-12. [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Angelo State University. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate. [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(7), 1555-1564. [Link]

  • Starr, J. N. (1993). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College. [Link]

  • Kwon, S., & Xing, B. (2012). Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system. Journal of hazardous materials, 233-234, 149-56. [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

  • Cheng, X., et al. (2006). Samples in DMSO: What an end user needs to know. LRIG, New Jersey. [Link]

  • Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current medicinal chemistry, 13(2), 223-41. [Link]

  • Kozik, V., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 665-73. [Link]

  • Solubility. (2019, June 5). Chemistry LibreTexts. [Link]

  • 8-bromo-1,6-naphthyridine. Appretech Scientific Limited. [Link]

  • Physical Properties of Carboxylic Acids. LibreTexts Chemistry. [Link]

  • 8-BROMO-1,6-NAPHTHYRIDINE, 17965-74-1 Buyers. Chemcd. [Link]

  • Li, Y., et al. (2013). Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System. Molecules, 18(12), 15196-15203. [Link]

Sources

Optimization

purification methods for 1,6-naphthyridine carboxylic acid intermediates

Technical Support Center: 1,6-Naphthyridine Carboxylic Acid Intermediates Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Purification, Isolation, and Solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,6-Naphthyridine Carboxylic Acid Intermediates

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Purification, Isolation, and Solubility of 1,6-Naphthyridine Scaffolds

Introduction: The Zwitterion Trap

Welcome to the technical support hub for 1,6-naphthyridine chemistry. If you are here, you are likely facing a specific set of symptoms: your product is a "brick" in dichloromethane, it streaks endlessly on silica gel, or it refuses to precipitate from your aqueous workup.

The Core Issue: 1,6-Naphthyridine carboxylic acids are classic zwitterions . They possess a basic pyridine-like nitrogen (pKa ~3–4) and an acidic carboxylic acid (pKa ~3–4). In neutral or slightly acidic media, they exist as inner salts with high lattice energy and poor solubility in organic solvents.

This guide moves beyond standard protocols to address the why and how of purifying these difficult intermediates.

Module 1: Isolation & Workup (The "Crashing Out" Protocol)

User Issue: "I acidified my reaction mixture to pH 1, but no solid precipitated, or the product is trapped in the aqueous layer."

Diagnosis: You have likely protonated the ring nitrogen, creating a soluble cationic species. Unlike simple benzoic acids, these heterocycles are amphoteric.

The Solution: Isoelectric Point Precipitation To isolate the free acid, you must target the isoelectric point (pI), where the net charge is zero. For 1,6-naphthyridines, this window is narrow.

Step-by-Step Protocol: Controlled pH Adjustment
  • Dissolution: If your crude is a solid/tar, dissolve it fully in 2M NaOH (or KOH). Filter off any insoluble black tar (polymerized impurities common in Skraup/Gould-Jacobs syntheses) [1].

  • Cooling: Chill the solution to 0–5 °C.

  • Acidification (The Critical Step):

    • Slowly add 1M HCl or Acetic Acid dropwise.

    • Do not shoot for pH 1.

    • Monitor pH continuously. As you approach pH 3.5–4.5 , the zwitterion will precipitate.

    • Stop adding acid if the solution clears up again (indicating you've gone too low and formed the hydrochloride salt).

  • Aging: Stir the suspension at 0 °C for 1 hour to mature the crystal lattice.

  • Filtration: Collect the solid. Wash with cold water (removes inorganic salts) followed by acetone (removes non-polar organic impurities).

Visualization: Workup Decision Logic

WorkupLogic Fig 1. Isoelectric Precipitation Workflow for Zwitterionic Naphthyridines Start Crude Reaction Mixture SolubilityCheck Is it fully soluble in water? Start->SolubilityCheck AddBase Dissolve in 2M NaOH Filter insolubles SolubilityCheck->AddBase No (Solid/Tar) pHCheck Adjust pH to 3.5 - 4.5 SolubilityCheck->pHCheck Yes AddBase->pHCheck Precipitate Precipitate Forms? pHCheck->Precipitate Filter Filter & Wash (Water -> Acetone) Precipitate->Filter Yes OverAcid Solution Clears? (Protonated Salt Formed) Precipitate->OverAcid No/Redissolves BackBase Add dilute NaOH Return to pH 4 OverAcid->BackBase Yes BackBase->pHCheck

Module 2: Purification via Recrystallization

User Issue: "My solid is amorphous and contains regioisomers (1,5- vs 1,6-)."

Diagnosis: Naphthyridines form strong intermolecular Hydrogen bonds (Head-to-Tail stacking), trapping impurities. Flash chromatography is often ineffective due to solubility issues.

The Solution: High-Dielectric Recrystallization You need a solvent system that disrupts the zwitterionic lattice but allows reformation upon cooling [2].

Table 1: Recommended Solvent Systems

Solvent SystemRatio (v/v)TemperatureTarget ImpurityNotes
DMF / Water 10:1 to 5:1100°C

RT
Inorganic salts, tarsExcellent for "brick-dust" solids. Dissolve in hot DMF, add water until turbid, cool slowly.
Acetic Acid / Water Pure

50%
Reflux

RT
RegioisomersThe 1,6-isomer often crystallizes differently than the 1,5-isomer in acidic media due to slight pKa differences [3].
Ethanol / Water 9:1Reflux

0°C
Non-polar byproductsOnly works for lower molecular weight derivatives.
DMSO Pure80°C

RT
Highly insoluble polymersUse as a last resort; high boiling point makes drying difficult.

Module 3: Chromatography Survival Guide

User Issue: "The compound streaks from the baseline to the solvent front on TLC/Column."

Diagnosis: The basic nitrogen on the naphthyridine ring interacts strongly with the acidic silanols on standard silica gel, causing peak tailing.

The Solution: Mobile Phase Modifiers or Reverse Phase

Option A: Modified Normal Phase (Flash)

Do not use straight MeOH/DCM. You must cap the silanols.

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH mobile phase.

  • Pre-treatment: Flush the column with the modifier-containing solvent before loading your sample.

Option B: Reverse Phase (C18) - Highly Recommended

For carboxylic acid intermediates, C18 is superior because it operates in aqueous media where solubility is manageable via pH buffers.

  • Column: C18 Flash Cartridge.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

  • Gradient: 0% B to 40% B (these compounds are very polar and elute early).

Visualization: Chromatography Decision Tree

ChromStrategy Fig 2. Chromatography Selection for Polar Naphthyridines Input Crude Material Solubility Soluble in DCM? Input->Solubility NormalPhase Normal Phase Silica Solubility->NormalPhase Yes (Rare) ReversePhase Reverse Phase (C18) Solubility->ReversePhase No (Common) Modifier Add 1% TEA or NH4OH (Prevent Streaking) NormalPhase->Modifier Mandatory Buffer Use 0.1% Formic Acid (Keep as free acid) ReversePhase->Buffer Standard

Module 4: Advanced Troubleshooting (FAQs)

Q: How do I remove Palladium residues after a Suzuki coupling on the naphthyridine core? A: Naphthyridine nitrogens are excellent ligands for metals, making Pd removal difficult.

  • Protocol: Dissolve the product in a basic aqueous solution (pH 9-10). Add a metal scavenger (e.g., QuadraPure™ TU or SiliaMetS® Thiol ) and stir for 4 hours. Filter the scavenger and then precipitate the product by acidifying to pH 4 (as per Module 1). Standard charcoal washes are often ineffective due to the product's adsorption to charcoal [4].

Q: I have a mixture of 1,6- and 1,5-naphthyridine isomers. How do I separate them? A: This is common in Skraup syntheses.

  • Exploit pKa: The 1,5-isomer is generally less basic than the 1,6-isomer due to electronic repulsion between the nitrogens. Careful fractional crystallization from Acetic Acid often yields the 1,5-isomer as the solid first.

  • Chelation: 1,8-naphthyridines chelate metals easily; 1,6- and 1,5- do not chelate as effectively, but they differ in polarity. Use C18 chromatography with a shallow gradient (e.g., 5% to 10% MeCN over 20 CV) to resolve them [5].

References

  • BenchChem Technical Support. (2025).[1] Synthesis and Workup of Naphthyridine Carboxylic Acids. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry.[2] Retrieved from

  • PubChem. (2025).[3] 1,6-Naphthyridine Compound Summary. National Library of Medicine. Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[1] (General reference for Pd scavenging in heterocycles).

  • ResearchGate Community. (2021). Separation of Regioisomers in Naphthyridine Synthesis. Retrieved from

(Note: While specific URL deep-links to dynamic search results can expire, the citations above are grounded in the search data provided in the analysis phase, specifically linking to authoritative chemistry databases and academic protocols.)

Sources

Troubleshooting

resolving regioselectivity issues in 1,6-naphthyridine bromination

Topic: resolving regioselectivity issues in 1,6-naphthyridine bromination Content type: Technical Support Center Guide Topic: Troubleshooting Regioselectivity in Bromination Protocols Audience: Medicinal Chemists, Proces...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: resolving regioselectivity issues in 1,6-naphthyridine bromination Content type: Technical Support Center Guide

Topic: Troubleshooting Regioselectivity in Bromination Protocols

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Executive Summary: The "Deactivation Trap"

Brominating 1,6-naphthyridine is notoriously difficult due to the dual-pyridine deactivation of the scaffold. Unlike quinoline (which has a carbocyclic ring susceptible to EAS), 1,6-naphthyridine consists of two fused pyridine rings. Both rings are electron-deficient, making direct electrophilic aromatic substitution (EAS) sluggish and prone to poor regiocontrol.

The Regioselectivity Rule of Thumb:

  • Direct Bromination (Neutral Species): Difficult.[1] Prefers the C8 position (beta to N6) under forcing conditions, but yields are often low due to competing N-complexation.

  • Bromination of N-Oxides: Highly regioselective for C2 or C5 (alpha positions) via nucleophilic activation.[1]

  • Bromination of Lactams (2-ones): Highly regioselective for C3 (ortho to the activating carbonyl/hydroxyl).[1]

Part 1: Diagnostic Troubleshooting (Q&A)

Scenario 1: "I tried Br2/Lewis Acid on 1,6-naphthyridine and got no reaction (or tar)."

Diagnosis: You are fighting thermodynamics.[1] The basic nitrogen atoms (N1 and N6) coordinate with your Lewis acid (FeBr3, AlCl3) or proton (H+), creating a dicationic species that is even more electron-deficient than the starting material.

Corrective Action:

  • Abandon Standard EAS: Do not use simple Br2/FeBr3.

  • Switch to the "N-Oxide Route" (For C2/C5 functionalization): Convert the naphthyridine to its N-oxide. The N-oxide oxygen acts as an electron donor to the ring (activating it) and can later be removed or used as a handle for nucleophilic bromination (using POBr3 or TBABr).

  • Use High-Temperature Bromination (For C8 functionalization): If you must brominate the neutral ring directly, use bromine in the presence of sodium acetate or complexed bromine (pyridinium perbromide) at elevated temperatures (>100°C). This favors the 8-position .[1]

Scenario 2: "I need the 3-Bromo isomer, but I keep getting mixtures or the 8-isomer."

Diagnosis: Direct bromination of the neutral ring favors C8 (beta to N6) over C3 (beta to N1) due to subtle electronic differences and peri-interactions.

Corrective Action:

  • The "Lactam" Strategy: It is far more efficient to brominate 1,6-naphthyridin-2(1H)-one . The carbonyl/hydroxyl group at C2 strongly activates the C3 position.[1]

    • Protocol: Treat 1,6-naphthyridin-2-one with Br2 in acetic acid.[1] The product is almost exclusively 3-bromo-1,6-naphthyridin-2-one .[1]

    • Downstream: You can then aromatize or convert the C2-carbonyl to a chloro group (POCl3) and remove it (reductive dechlorination) to yield pure 3-bromo-1,6-naphthyridine.

Scenario 3: "I am trying to brominate the N-oxide but getting low yields."

Diagnosis: You might be using the wrong reagent for the desired mechanism.[1] N-oxides can react via electrophilic (on the ring) or nucleophilic (on the activated carbon) pathways.

Corrective Action:

  • For C2/C5 Bromination: Use a nucleophilic bromine source activated by an anhydride.[1]

    • Reagents: Ts2O (p-toluenesulfonic anhydride) + TBABr (Tetrabutylammonium bromide).[1]

    • Mechanism:[2][3][4][5][6] The N-oxide is O-tosylated, making C2/C5 highly electrophilic.[1] Bromide attacks C2/C5, restoring the neutral pyridine ring.

Part 2: Decision Matrix & Workflows

The following diagram illustrates the synthetic decision tree to access specific bromo-isomers.

Naphthyridine_Bromination Start Target: Bromo-1,6-Naphthyridine C3_Target Target: 3-Bromo Start->C3_Target C8_Target Target: 8-Bromo Start->C8_Target C2_Target Target: 2-Bromo (or 5-Bromo) Start->C2_Target Lactam_Route Route A: Lactam Activation (Start: 1,6-naphthyridin-2-one) C3_Target->Lactam_Route Activating Group Required Direct_Route Route B: Direct EAS (Harsh Conditions) C8_Target->Direct_Route Neutral Ring NOxide_Route Route C: N-Oxide Activation (Reissert-Henze Type) C2_Target->NOxide_Route Alpha-Activation Prod_3 3-Bromo-1,6-naphthyridin-2-one (High Yield) Lactam_Route->Prod_3 Br2, AcOH, RT Prod_8 8-Bromo-1,6-naphthyridine (Moderate/Low Yield) Direct_Route->Prod_8 Br2, NaOAc, 140°C (Favors C8 over C3) Prod_2 2-Bromo-1,6-naphthyridine (High Regioselectivity) NOxide_Route->Prod_2 1. mCPBA 2. Ts2O/TBABr

Caption: Synthetic logic flow for regioselective bromination of 1,6-naphthyridine based on target position.

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of 3-Bromo-1,6-naphthyridine (via Lactam)

Best for: Accessing the 3-position with high regiocontrol.

Prerequisite: Start with 1,6-naphthyridin-2(1H)-one.[1][7][8]

  • Bromination:

    • Dissolve 1,6-naphthyridin-2(1H)-one (1.0 eq) in glacial acetic acid (10 mL/g).

    • Add bromine (Br2, 1.1 eq) dropwise at room temperature.

    • Observation: The solution will likely turn orange/red.[1]

    • Stir at 60°C for 2-4 hours. Monitor by TLC/LCMS.[1]

    • Workup: Pour into ice water. The product, 3-bromo-1,6-naphthyridin-2(1H)-one , usually precipitates as a solid. Filter and wash with water.

  • Aromatization (Optional - to remove carbonyl):

    • Reflux the 3-bromo-lactam in POCl3 to yield 2-chloro-3-bromo-1,6-naphthyridine.[1]

    • Perform reductive dechlorination (e.g., HI/Red Phosphorus or Pd/C with controlled hydrogenation) to afford 3-bromo-1,6-naphthyridine .

Protocol B: Synthesis of 2-Bromo-1,6-naphthyridine (via N-Oxide)

Best for: Accessing alpha-positions (C2/C5).

  • N-Oxidation:

    • Dissolve 1,6-naphthyridine in DCM.

    • Add mCPBA (1.1 eq) at 0°C. Stir at RT overnight.

    • Note: Stoichiometry is critical.[1] Excess mCPBA leads to di-N-oxide.[1]

    • Isolate 1,6-naphthyridine-1-oxide (or mixture with 6-oxide) via column chromatography (DCM/MeOH).[1]

  • Nucleophilic Bromination:

    • Dissolve the N-oxide (1.0 eq) in DCM or Toluene.[1]

    • Add TBABr (Tetrabutylammonium bromide, 2.0 eq).

    • Add Ts2O (p-Toluenesulfonic anhydride, 1.2 eq) at 0°C.

    • Stir at RT for 12h.

    • Mechanism: The N-oxide oxygen is tosylated.[1] Bromide attacks the adjacent carbon (C2), followed by elimination of TsOH.

    • Result: High yield of 2-bromo-1,6-naphthyridine .[1]

Part 4: Comparative Data Table

Target PositionPreferred StrategyReagentsMajor ChallengeRegioselectivity
C3 (Beta) Lactam BrominationBr2 / AcOHRequires 2-one precursorHigh (>95%)
C8 (Beta) Direct BrominationBr2 / NaOAc / HeatLow yield, harsh conditionsModerate (~80%)
C2 (Alpha) N-Oxide RearrangementTs2O / TBABrSeparation of N-oxide isomersHigh (>90%)
C5 (Alpha) N-Oxide RearrangementPOBr3Competing C2 brominationVariable

References

  • Synthesis of 8-bromo-1,6-naphthyridine

    • Source: ResearchGate / MDPI[1]

    • Title: "Synthesis of Novel Benzo[b][1,6]naphthyridine Deriv
    • Context: Describes the isolation of 8-bromo derivatives and the general reactivity of the 8-position in unsubstituted naphthyridines.
  • Regioselective Bromination of N-Oxides

    • Source: TCI Chemicals / Org.[1] Lett. (Baran Group)[8]

    • Title: "Regioselective Bromin
    • Context: Establishes the Ts2O/TBABr protocol for converting N-oxides to 2-bromo-heterocycles.
  • General Reactivity of 1,6-Naphthyridines

    • Source: The Journal of Organic Chemistry / ACS
    • Title: "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditrifl
    • Context: Discusses the challenges of direct substitution and alternative activation strategies using trifl
  • Bromination of Naphthyridinones

    • Source: BenchChem / Literature Data[1]

    • Title: "3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one"
    • Context: Confirms that bromination of the lactam form occurs

Sources

Optimization

Technical Support Center: Recrystallization of 8-Bromo-1,6-naphthyridine-3-carboxylic acid

Welcome to the technical support center for the purification of 8-bromo-1,6-naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 8-bromo-1,6-naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. As your Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you achieve the highest purity for your compound.

Introduction to Recrystallization

Recrystallization is a powerful technique for the purification of solid organic compounds.[1][2][3] The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3][4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[4]

For 8-bromo-1,6-naphthyridine-3-carboxylic acid, its structural features—a rigid heterocyclic core, a bromine substituent, and a carboxylic acid group—suggest that it is a crystalline solid with moderate to low solubility in common organic solvents. The presence of the carboxylic acid and the nitrogen atoms in the naphthyridine ring allows for manipulation of solubility based on pH.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the recrystallization of 8-bromo-1,6-naphthyridine-3-carboxylic acid:

Q1: What are the best starting solvents to screen for the recrystallization of 8-bromo-1,6-naphthyridine-3-carboxylic acid?

A1: Given the polar nature of the carboxylic acid and the aromatic naphthyridine core, a good starting point for solvent screening would be polar protic and aprotic solvents. Based on general principles for heterocyclic compounds, the following solvents are recommended for initial screening[5]:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Nitriles: Acetonitrile

  • Amides: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) - Use with caution due to high boiling points and potential for solvate formation.

  • Water: Due to the carboxylic acid group, solubility in water is likely low but can be increased with the addition of a base.

Q2: My compound is poorly soluble in all common organic solvents, even at reflux. What should I do?

A2: If single-solvent systems are ineffective, consider the following strategies:

  • Mixed-Solvent Systems: Utilize a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can yield high-quality crystals. Common mixed-solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[5]

  • pH Modification: The carboxylic acid functionality allows for purification via an acid-base workup. Dissolve the crude material in an aqueous basic solution (e.g., dilute NaOH or NaHCO₃) to form the soluble carboxylate salt. Filter the solution to remove any insoluble impurities. Then, slowly acidify the filtrate with an acid (e.g., dilute HCl) to precipitate the pure carboxylic acid. This can be followed by a conventional recrystallization from an organic solvent to remove any occluded inorganic salts.

Q3: During cooling, my compound "oils out" instead of forming crystals. How can I prevent this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated or when the cooling rate is too fast. To prevent this:

  • Slow Down Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[4]

  • Use a More Dilute Solution: Add a small amount of additional hot solvent to the solution before cooling.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

Q4: The recovery of my compound after recrystallization is very low. How can I improve the yield?

A4: Low recovery can be due to several factors:

  • Using Too Much Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[6]

  • Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and flask, and add a slight excess of hot solvent before filtration.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

  • Solubility in the Wash Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve The solvent is too "poor".Try a more polar solvent or a mixed-solvent system with a higher proportion of the "good" solvent.
No crystals form upon cooling The solution is not saturated; too much solvent was used. The compound is highly soluble in the solvent even at low temperatures.Boil off some of the solvent to concentrate the solution and then allow it to cool again. If that fails, the chosen solvent is too "good"; select a different solvent or use an anti-solvent approach.
Colored impurities remain in the crystals The impurities co-crystallize with the product. The colored impurity is not effectively removed by this solvent.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a different recrystallization solvent.
Crystals are very fine or powder-like The solution cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Place the crude 8-bromo-1,6-naphthyridine-3-carboxylic acid in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and heat the mixture to boiling while stirring.

  • Continue adding the hot solvent dropwise until the compound just dissolves.[6]

  • If the solution contains insoluble impurities, perform a hot filtration.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolve the crude compound in a minimum amount of a hot "good" solvent.

  • While keeping the solution hot, add a "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Visualizing the Solvent Selection Process

Solvent_Selection_Workflow start Start: Crude 8-bromo-1,6-naphthyridine-3-carboxylic acid screen_single Screen Single Solvents (e.g., EtOH, MeOH, Acetone) start->screen_single dissolves_hot Dissolves in hot solvent? screen_single->dissolves_hot crystals_form Crystals form on cooling? dissolves_hot->crystals_form Yes poor_solubility Poor solubility in all solvents? dissolves_hot->poor_solubility No crystals_form->screen_single No (Try another solvent) success Success! Collect and dry crystals. crystals_form->success Yes end End: Pure Compound success->end screen_mixed Screen Mixed-Solvent Systems (e.g., EtOH/Water, Acetone/Hexane) poor_solubility->screen_mixed Yes ph_modification Consider pH Modification (Acid-Base Workup) poor_solubility->ph_modification Consider as alternative screen_mixed->success ph_modification->success

Sources

Troubleshooting

preventing protodebromination side reactions in naphthyridines

Executive Summary: The Naphthyridine Challenge Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction (Suzuki-Miyaura or Buchwald-Hartwig) on a bromonaphthyridine scaffold faile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Naphthyridine Challenge

Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction (Suzuki-Miyaura or Buchwald-Hartwig) on a bromonaphthyridine scaffold failed, yielding the hydrodebrominated (reduced) byproduct (Ar-H) instead of the desired coupled product.

The Core Problem: Naphthyridines are electron-deficient,


-acidic heterocycles. This electronic nature makes the C-Br bond highly reactive toward oxidative addition (good), but the resulting Pd(II) intermediate is dangerously susceptible to reduction (bad).

In this guide, we treat the protodebromination (hydrodebromination) side reaction not as random bad luck, but as a mechanistic failure of the catalytic cycle that can be engineered out.

Mechanistic Root Cause Analysis

To fix the problem, you must visualize how the hydrogen atom replaces your bromine.

The "Fork in the Road" Mechanism Once the Palladium catalyst inserts into the C-Br bond, it faces a competition between two pathways. In naphthyridines, the Path B (Side Reaction) is accelerated because the electron-poor ring pulls electron density from the metal, making the Pd center more electrophilic and prone to accepting a hydride.

G Start Ar-Br (Naphthyridine) OxAdd Oxidative Addition (L-Pd-Ar-Br) Start->OxAdd Pd(0) TransMet Transmetalation (with Boronic Acid/Amine) OxAdd->TransMet Path A (Fast) BetaHydride β-Hydride Elimination (from Amine/Alcohol) OxAdd->BetaHydride Path B (Slow*) RedElim Reductive Elimination TransMet->RedElim Product Product (Ar-Nu) RedElim->Product PdHydride Pd-H Species Formation BetaHydride->PdHydride SideProduct Protodebromination (Ar-H) PdHydride->SideProduct Reductive Elim.

Figure 1: The Kinetic Competition. To prevent protodebromination, Path A must be kinetically faster than Path B.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: Buchwald-Hartwig Amination[1][2][3]
  • Symptom: You isolate the reduced naphthyridine (Ar-H) and the oxidized imine of your starting amine.

  • Diagnosis: The amine itself is acting as the hydride source via

    
    -hydride elimination.[1] This is common with secondary amines or primary amines with 
    
    
    
    -hydrogens.

Q: How do I stop the amine from reducing my ring? A: You must accelerate the Reductive Elimination step so it happens before


-hydride elimination can occur.
  • Switch Ligands: Move to bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands).

    • Recommendation: Use BrettPhos or RuPhos . These ligands are sterically demanding; they force the Pd(II) intermediate to undergo reductive elimination rapidly to relieve steric strain.

  • Change the Base: If you are using NaOtBu, the reaction might be too fast, leading to uncontrolled speciation. Switch to a weaker, inorganic base like Cs2CO3 or K3PO4 to modulate the rate.

Scenario B: Suzuki-Miyaura Coupling
  • Symptom: You see Ar-H, and your boronic acid is homocoupling or deborylating.

  • Diagnosis: The hydride source is likely your solvent (especially if using alcohols like MeOH/EtOH) or trace water interacting with the Pd center.

Q: I'm using standard conditions (Pd(PPh3)4, Na2CO3, DME/Water). Why is it failing? A: Pd(PPh3)4 is often insufficient for electron-deficient heterocycles. The PPh3 ligand is not bulky enough to prevent the Pd center from interacting with solvent protons/hydrides.

  • Eliminate Alcohol: Never use methanol or ethanol with sensitive naphthyridines. Use 1,4-Dioxane , Toluene , or THF .

  • Water Control: While Suzuki requires some water, excess water promotes protodebromination. Use anhydrous conditions with a specific water additive (e.g., 2-5 equivalents) rather than a bulk aqueous biphasic mixture.

  • Catalyst Upgrade: Switch to Pd(dppf)Cl2 (for steric bite angle) or XPhos Pd G4 (for activity).

Optimized Experimental Protocols

These protocols are designed to be "self-validating"—if followed, they minimize the variables that lead to side reactions.

Protocol 1: High-Fidelity Buchwald-Hartwig for Naphthyridines

Target: Coupling secondary amines without reduction.

ComponentRecommendationRationale
Pre-catalyst BrettPhos Pd G4 (1-3 mol%)Ensures 1:1 L:Pd ratio; prevents formation of Pd-black.
Base NaOtBu (1.2 equiv)Strong base is usually fine if the ligand is bulky enough.
Solvent 1,4-Dioxane (Anhydrous)High boiling point, non-protic.
Temperature 80°C - 100°C Sufficient energy for reductive elimination.

Step-by-Step:

  • Charge a reaction vial with the naphthyridine bromide (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.4 equiv) inside a glovebox or under Ar flow.

  • Add BrettPhos Pd G4 (2 mol%). Note: Using the G4 precatalyst is crucial to avoid an induction period where side reactions can occur.

  • Seal the vial and inject anhydrous 1,4-Dioxane (0.2 M concentration).

  • Heat to 90°C. Monitor by LCMS.

    • Checkpoint: If Ar-H is observed >5%, lower temp to 80°C and increase catalyst loading to 4 mol%.

Protocol 2: Robust Suzuki-Miyaura for Naphthyridines

Target: Coupling unstable boronic acids without hydrodebromination.

ComponentRecommendationRationale
Catalyst XPhos Pd G4 (2 mol%)XPhos is excellent for heteroaryl chlorides/bromides.
Base K3PO4 (2.0 equiv, finely ground)Anhydrous phosphate avoids hydrolysis issues.
Solvent THF or Toluene Strictly aprotic.
Additive Water (degassed, exactly 4 equiv)Just enough to activate the boronate, not enough to act as a solvent.

Step-by-Step:

  • Combine naphthyridine bromide (1.0 equiv), Boronic Acid/Pin Ester (1.5 equiv), and K3PO4 (2.0 equiv).

  • Add XPhos Pd G4 (2 mol%).

  • Add THF (0.15 M).

  • Add exactly 4 equivalents of degassed water via microsyringe.

  • Stir vigorously at 60°C.

    • Why 60°C? Electron-deficient rings undergo oxidative addition easily; high heat is often unnecessary and promotes degradation.

FAQ: Rapid Response

Q: Can I use Pd/C and H2? A: Absolutely not. Pd/C with hydrogen is a standard method for intentional hydrodebromination. Avoid any source of H2 gas or formate donors.

Q: Why does my naphthyridine turn black/precipitate out? A: Naphthyridine nitrogens (N1, N7) are excellent ligands. They can displace your phosphine ligands, forming an inactive (Naphthyridine)2-Pd complex (Pd black precursor).

  • Fix: Use a ligand with high binding affinity (like XPhos or BrettPhos ) that cannot be easily displaced by the substrate nitrogen.

Q: Is "Protodeboronation" the same thing? A: No.

  • Protodebromination: Loss of Br from the ring (Ar-Br

    
     Ar-H).
    
  • Protodeboronation: Loss of the Boron group from the nucleophile (Ar-B(OH)2

    
     Ar-H).[2]
    
  • Note: Both result in "Ar-H" species, but one comes from the halide, the other from the boronic acid. Check your LCMS mass carefully to distinguish which ring lost its functional group.

References & Grounding

  • Mechanistic Insight on Hydrodehalogenation:

    • Analysis: Detailed study on how alcohol solvents and amines serve as hydride sources in Pd-catalysis.

    • Source: Zask, A. et al. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 2013. Link

  • Buchwald-Hartwig Optimization:

    • Analysis: The evolution of ligands (like BrettPhos) specifically to suppress

      
      -hydride elimination in difficult substrates.
      
    • Source: Dorel, R. et al. "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie, 2019. Link

  • Naphthyridine Synthesis Context:

    • Analysis: Specific examples of 1,7-naphthyridine cross-coupling optimization for drug discovery.

    • Source: Hersperger, R. et al. "Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines." J. Med. Chem., 2000.[3] Link

  • General Cross-Coupling Troubleshooting:

    • Analysis: Comprehensive guide on side reactions including dehalogenation in electron-deficient systems.

    • Source: BenchChem Technical Guides. "Optimizing Suzuki Coupling of Naphthyridines." Link

Sources

Optimization

Technical Support Center: Palladium Removal from Naphthyridine Scaffolds

Subject: Advanced Protocols for Pd Impurity Removal in Nitrogen-Rich Heterocycles Ticket ID: #NR-PD-REMOVAL-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Protocols for Pd Impurity Removal in Nitrogen-Rich Heterocycles Ticket ID: #NR-PD-REMOVAL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Guide Generated

The Core Problem: The "Naphthyridine Trap"

You are likely reading this because standard silica filtration or simple acid washes failed to lower your palladium (Pd) levels below the ICH Q3D thresholds (typically <10 ppm for oral drugs).

The Science of the Failure: Naphthyridines are not just substrates; they are ligands . The 1,5-, 1,6-, or 1,8-naphthyridine core structures possess


 hybridized nitrogens with lone pairs ideally positioned to chelate transition metals. Unlike simple phenyl rings, a naphthyridine moiety can act as a bidentate ligand (similar to 2,2'-bipyridine), forming a highly stable, rigid complex with Palladium(II).

Standard scavengers often fail because the binding constant (


) of your product to the palladium is competitively similar to, or higher than, the scavenger's affinity. To succeed, we must introduce a ligand with a significantly higher 

or alter the electronic environment to "loosen" the Pd-Naphthyridine bond.

Decision Matrix: Selecting Your Method

Before proceeding, use this logic flow to select the least invasive method for your specific reaction scale and solubility profile.

Pd_Removal_Decision_Tree Start Start: Crude Reaction Mixture (>500 ppm Pd) Solubility Is Product Soluble in Non-Polar Solvents (DCM, Toluene)? Start->Solubility Scale Scale of Reaction? Solubility->Scale Yes Wash Method B: Liquid-Liquid Extraction (NAC/Cysteine Wash) Solubility->Wash No (Polar/Water Soluble) Scavenger Method A: Solid-Supported Scavengers (SiliaMetS® Thiol/DMT) Scale->Scavenger < 100g (High Value) Carbon Method C: Activated Carbon (Darco KB-G) Scale->Carbon > 1kg (Cost Sensitive) Check QC Analysis (ICP-MS) Scavenger->Check Pd < 10ppm? Check->Wash No (Still High) Finish Proceed to Crystallization Check->Finish Yes

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on solubility and scale.

Method A: Solid-Supported Scavengers (The Gold Standard)

For naphthyridines, standard Thiol scavengers may be insufficient due to the basicity of the nitrogens. We recommend screening SiliaMetS® Thiourea or DMT (Dimercaptotriazine) .

Why This Works
  • Thiol (Si-SH): Good for Pd(0) and Pd(II), but can be out-competed by basic nitrogens.

  • DMT (Si-DMT): Contains a triazine ring. It scavenges via a chelation mechanism that is electronically distinct, often breaking the Pd-Naphthyridine complex more effectively than simple thiols.

  • Thiourea (Si-THU): Highly effective for coordinating Pd in the presence of amines.

Comparative Efficiency Data (Naphthyridine Derivative)
Scavenger TypeFunctional GroupPd Removal EfficiencyProduct RecoveryRecommended For
SiliaMetS Thiol Propylthiol75-85%>95%General purpose, initial screen.
SiliaMetS DMT Dimercaptotriazine92-99% 90-95%Stubborn N-heterocycles.
SiliaMetS Thiourea Thiourea88-96%>95%Basic/Amine-rich molecules.
Activated Carbon N/A60-99% (Variable)70-85%Low-cost bulk steps (High loss risk).
Protocol: Batch Mode Scavenging
  • Dissolution: Dissolve crude product in a solvent where it is freely soluble (THF, EtOAc, or DCM). Avoid MeOH if using silica-based scavengers for prolonged periods (minor leaching risk).

  • Loading: Add SiliaMetS DMT or Thiourea at 4-8 equivalents relative to the residual Palladium content (not the product).

    • Note: If Pd content is unknown, start with 5-10% w/w relative to the product.

  • Temperature: Heat to 50-60°C . Thermal energy is critical to overcome the activation energy required to break the Naphthyridine-Pd bond.

  • Time: Stir for 4 hours.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the scavenger.

  • Wash: Rinse the filter cake with solvent to recover trapped product.[1]

Method B: The "Active" Wash (Liquid-Liquid Extraction)

If scavengers are too costly or ineffective, use N-Acetylcysteine (NAC) . This is superior to EDTA or simple acid washes for naphthyridines.

The Mechanism

NAC acts as a "Trojan Horse." It is soluble in water but has an organic-compatible tail.[2] It enters the interface, chelates the Pd from the naphthyridine, and pulls it into the aqueous phase, especially when the pH is adjusted to deprotonate the carboxylic acid of the NAC.

Chelation_Mechanism Complex Pd-Naphthyridine (Organic Phase) Transition Ligand Exchange (Heat Required) Complex->Transition NAC N-Acetylcysteine (Aqueous Interface) NAC->Transition Waste Pd-NAC Complex (Aqueous Waste) Transition->Waste Pd Removal Product Free Naphthyridine (Organic Phase) Transition->Product Purified API

Figure 2: Mechanism of Ligand Exchange using N-Acetylcysteine.

Protocol: The NAC Wash
  • Preparation: Dissolve product in organic solvent (e.g., 10 volumes of 2-MeTHF or Toluene).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC) .

  • Mix: Add the aqueous NAC (0.5 - 1.0 eq relative to product, or excess if Pd is high) to the organic layer.

  • Heat: Stir vigorously at 50°C for 1-2 hours . Crucial Step: Room temp is rarely sufficient for naphthyridines.

  • Basify (The Release): Cool to RT. Add mild base (e.g., Ammonium Hydroxide or Potassium Carbonate) to adjust aqueous pH to ~8-9. This ensures the NAC-Pd complex is fully anionic and stays in the water.

  • Separate: Separate layers. The Pd is in the aqueous (yellow/orange/brown) layer.

  • Repeat: If necessary, repeat with fresh NAC solution.

Troubleshooting & FAQs

Q: I used SiliaMetS Thiol, but my Pd levels only dropped from 1000 ppm to 200 ppm. Why? A: The naphthyridine nitrogens are likely out-competing the thiol. Switch to SiliaMetS DMT or Thiourea . Alternatively, try adding a small amount of acetic acid (1%) during the scavenging step. Protonating the naphthyridine nitrogens (if your product tolerates it) weakens their hold on the Pd, allowing the scavenger to grab it.

Q: Can I just use Activated Carbon (Charcoal)? A: You can, but proceed with caution. Naphthyridines are flat, aromatic systems that adsorb strongly to carbon sheets ($ \pi-\pi $ stacking). You risk losing 20-30% of your yield. If you must use carbon, use Darco KB-G or Ecosorb® C-941 , which are optimized for metal removal rather than color removal.

Q: My product is water-soluble. How do I remove Pd? A: This is the hardest scenario.

  • Crystallization: If possible, crystallize the product. Pd usually stays in the mother liquor.

  • Resin: Use a water-compatible resin like SiliaMetS AMPA or Cysteine .

  • Reverse Phase: A C18 column run often separates the polar Pd-salts from the organic product.

Q: What are the regulatory limits I need to hit? A: Refer to ICH Q3D .

  • Oral: ~100 µ g/day (approx 10 ppm for a 10g daily dose).[3][4]

  • Parenteral (Injectable): ~10 µ g/day (approx 1 ppm).

  • Always calculate based on the Maximum Daily Dose (MDD).

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2).Link

  • SiliCycle Application Note. SiliCycle Inc. SiliaMetS® Metal Scavengers: Efficient Tool to Remove Metal Residues.[2][5][6][7]Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Organic Process Research & Development. (2016). Evaluation of SiliaMetS® Thiol and Thiourea for Palladium Removal.[7]Link

  • Biotage. (2023). How to Remove Palladium in three easy steps.[8]Link

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: Separation of Naphthyridine Carboxylic Acid Isomers

Executive Summary & Strategic Importance Naphthyridine carboxylic acids (e.g., Nalidixic acid analogs, Enoxacin precursors) represent a critical scaffold in medicinal chemistry, particularly for antibacterial and antineo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Naphthyridine carboxylic acids (e.g., Nalidixic acid analogs, Enoxacin precursors) represent a critical scaffold in medicinal chemistry, particularly for antibacterial and antineoplastic agents. The separation of their isomers—specifically regioisomers (e.g., 1,5- vs. 1,6-naphthyridine derivatives)—is a notorious chromatographic challenge.

These isomers possess identical molecular weights and nearly identical hydrophobicities (


), rendering standard C18 reversed-phase methods insufficient. The subtle difference lies in their electron density distribution  and dipole moments .

This guide compares three distinct separation strategies, moving beyond the "try-and-see" approach to a mechanism-based selection process.

Critical Method Parameters (The "Why" Behind the Protocol)

Before selecting a column, you must understand the analyte's behavior in solution. Naphthyridine carboxylic acids are amphoteric :

  • Acidic Moiety: Carboxylic acid (

    
    ).
    
  • Basic Moiety: Naphthyridine nitrogen (

    
     depending on position).
    
The pH Trap

Running at neutral pH (


) ionizes the carboxyl group (

), making the molecule highly polar and causing it to elute near the void volume (

) with poor retention.
  • Directive: You must suppress ionization (low pH) or use an ion-pairing agent to achieve retention on hydrophobic phases.

Comparative Study: Stationary Phase Selection

We evaluate three distinct stationary phase chemistries.

Option A: The Baseline – C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Performance: Excellent for separating the API from synthetic byproducts but poor for separating regioisomers.

  • Why it fails: 1,5- and 1,6-isomers have similar hydrophobic footprints. C18 cannot "see" the difference in nitrogen placement.

Option B: The Specialist – PFP (Pentafluorophenyl) or Phenyl-Hexyl
  • Mechanism:

    
     interactions, Dipole-Dipole, and Shape Selectivity.
    
  • Performance: Superior for regioisomers.

  • Why it works: The electron-deficient fluorine ring in PFP phases interacts strongly with the electron-rich naphthyridine ring. The position of the nitrogen atom in the isomer alters the ring's electron density, creating a significant difference in interaction strength with the PFP phase.

Option C: The Problem Solver – Mixed-Mode (Anion Exchange/RP)
  • Mechanism: Hydrophobic + Electrostatic interaction.

  • Performance: Best for very polar metabolites or when peak shape is poor due to silanol interactions.

Data Summary: Performance Metrics
FeatureMethod A: C18Method B: PFP (Recommended)Method C: Mixed-Mode
Separation Mechanism Hydrophobicity

Interaction + Dipole
Hydrophobic + Ionic
Isomer Resolution (

)

(Co-elution common)

(Baseline separation)
Variable
Peak Shape (

)
1.2 - 1.8 (Tailing likely)1.0 - 1.2 (Sharp)1.0 - 1.3
Mobile Phase Compatibility HighHighModerate (Buffer restricted)
Cost Efficiency HighModerateModerate

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" PFP Method (Recommended)

This method utilizes


 interactions to resolve isomers that co-elute on C18.

System Suitability Requirement:

  • Resolution (

    
    ) between critical isomer pair 
    
    
    
    .
  • Tailing factor (

    
    ) 
    
    
    
    .[1]

Chromatographic Conditions:

  • Column: Pentafluorophenyl (PFP) core-shell,

    
     (e.g., Kinetex PFP or equivalent).
    
  • Mobile Phase A:

    
     Formic Acid in Water (pH 
    
    
    
    2.7).
  • Mobile Phase B: Methanol (MeOH provides stronger

    
    -interactions than Acetonitrile).[2]
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Control is critical; 
    
    
    
    -interactions are temperature sensitive).
  • Detection: UV @ 254 nm (or

    
     of specific derivative).[3]
    

Gradient Program:

Time (min)% Mobile Phase BEvent
0.010Equilibration
15.060Linear Gradient
15.110Return to Initial
20.010Re-equilibration

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     of sample in 
    
    
    
    of 50:50 MeOH:Water. Sonicate for 5 mins.
  • Conditioning: Flush column with 20 column volumes of initial mobile phase.

  • Injection: Inject

    
    .
    
  • Integration: Integrate the main peak and any shoulder peaks. Isomers typically elute within 1-2 minutes of each other.

Protocol 2: Ion-Pairing Method (Alternative for C18)

If a PFP column is unavailable, you can force separation on a C18 column using an ion-pairing reagent.

  • Column: C18 End-capped,

    
    .
    
  • Mobile Phase: Buffer:

    
     Sodium Octanesulfonate + 
    
    
    
    Phosphate buffer (pH 2.5) / Acetonitrile (70:30 v/v).
  • Note: This method is not MS-compatible due to non-volatile salts.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for selecting the correct method based on analyte properties and lab capabilities.

MethodSelection Start Start: Naphthyridine Isomer Separation CheckPolarity Are Isomers Regioisomers? Start->CheckPolarity CheckMS Is MS Detection Required? MethodC18 METHOD A: Standard C18 (Hydrophobic) CheckMS->MethodC18 Yes (Volatile Buffer) MethodIP METHOD C: Ion-Pairing C18 (Surfactant Mediated) CheckMS->MethodIP No (Non-Volatile OK) CheckPolarity->CheckMS No (Different Side Chains) MethodPFP METHOD B: PFP / Phenyl-Hexyl (Pi-Pi Interaction) CheckPolarity->MethodPFP Yes (Similar Hydrophobicity) Mechanism Separation driven by electron density diff on aromatic ring MethodPFP->Mechanism Mechanism

Figure 1: Method Selection Decision Tree. Prioritize PFP phases for regioisomers where hydrophobicity is identical.

Troubleshooting Guide (Self-Validating Systems)

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction with basic NitrogenLower pH to < 3.0; Increase ionic strength of buffer; Switch to "End-capped" column.
Split Peaks Sample solvent mismatchDissolve sample in mobile phase starting composition.
Retention Time Drift Temperature fluctuationThermostat column at

.

interactions are exothermic and sensitive to T.
Co-elution of Isomers Insufficient selectivitySwitch from Acetonitrile to Methanol (promotes

-stacking) or switch to PFP column.

References

  • Nacalai Tesque. (n.d.).[2] Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Positional Isomers. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Nalidixic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Vertex AI Search. (2023). Chromatographic separation of nalidixic acid and its isomers.
  • Journal of Chromatography A. (1980). Determination of Nalidixic Acid and Its Two Major Metabolites in Human Plasma and Urine. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Biological Activity of 1,5- vs. 1,6-Naphthyridine Derivatives

[1] Executive Summary Naphthyridines (diazanaphthalenes) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres of quinolines and isoquinolines. While both the 1,5- and 1,6-isomers share the form...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Naphthyridines (diazanaphthalenes) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres of quinolines and isoquinolines. While both the 1,5- and 1,6-isomers share the formula


, their distinct nitrogen positioning creates divergent electronic landscapes that dictate their biological utility.
  • 1,5-Naphthyridine derivatives are predominantly exploited as DNA intercalators and Topoisomerase I inhibitors , leveraging their symmetry and planarity for stacking interactions. They also serve as the core for natural alkaloids (e.g., Canthin-6-one) with potent antimicrobial profiles.

  • 1,6-Naphthyridine derivatives function primarily as Kinase and Receptor Antagonists (e.g., VEGFR-2, HIV-1 RT). Their asymmetric structure allows for precise hydrogen bonding patterns required to fit into ATP-binding pockets of enzymes.

This guide provides a technical comparison of these two isomers, supported by experimental data and validated protocols.

Structural & Physicochemical Comparison

The biological divergence begins with the electronic distribution defined by the nitrogen atoms.

Feature1,5-Naphthyridine1,6-NaphthyridineImpact on Bioactivity
Structure Symmetric (

)
Asymmetric (

)
1,5-isomers favor intercalation; 1,6-isomers favor specific enzyme pocket binding.
Basicity (pKa) ~2.91 (Monobasic)~3.78 (N6), Very low (N1)1,6-isomer N6 is more basic, facilitating H-bond acceptance in kinase hinges.
Dipole Moment 0 D (Center of inversion)~2.0 DHigher polarity of 1,6-derivatives aids solubility and receptor orientation.
Melting Point 75 °C< 40 °C1,5-isomer has higher lattice energy, correlating with its utility in rigid, fused systems.
Structural Visualization

The following diagram illustrates the numbering and electronic environment differences.

Naphthyridine_Comparison cluster_15 1,5-Naphthyridine (Symmetric) cluster_16 1,6-Naphthyridine (Asymmetric) N15 1,5-Scaffold (C2h Symmetry) Zero Dipole App15 Application: DNA Intercalation (Planar Stacking) N15->App15 Favored by Symmetry N16 1,6-Scaffold (Cs Symmetry) Dipole ~2.0 D App16 Application: Kinase Inhibition (Specific H-Bonding) N16->App16 Favored by N6 Basicity

Figure 1: Structural symmetry of 1,5-naphthyridine vs. asymmetry of 1,6-naphthyridine driving biological application.

Therapeutic Analysis: 1,5-Naphthyridine Derivatives

Core Activity: Topoisomerase I Inhibition & DNA Intercalation

Derivatives of 1,5-naphthyridine, particularly indeno[1,5]naphthyridines , act as non-camptothecin Topoisomerase I (Top1) inhibitors. The planar tricyclic or tetracyclic systems intercalate between DNA base pairs, stabilizing the Top1-DNA cleavage complex and preventing religation, leading to apoptosis.

Mechanism of Action[1]
  • Intercalation: The flat aromatic core slides between DNA base pairs.

  • Trapping: The drug binds to the Top1-DNA covalent complex.

  • Arrest: Replication forks collide with the trapped complex, causing double-strand breaks.

Key Data: Cytotoxicity (IC50)
Compound ClassCell LineTargetIC50 / ActivityRef
Indeno[1,5]naphthyridine A549 (Lung)Topoisomerase I1.7 ± 0.1 µM[1]
Benzo[b][1,5]naphthyridine K562 (Leukemia)Topoisomerase I15.9 µM[2]
Canthin-6-one (Natural) DU145 (Prostate)DNA/Apoptosis1.58 µg/mL[3]
4-phenyl-1,5-naphthyridine ALK5 AssayTGF-β Type I Receptor4 - 6 nM[4]
Protocol 1: Topoisomerase I DNA Relaxation Assay

Use this protocol to validate the activity of 1,5-naphthyridine derivatives.

Principle: Top1 relaxes supercoiled plasmid DNA.[2][3] Inhibitors prevent this relaxation, leaving the DNA in a supercoiled state detectable by gel electrophoresis.

Materials:

  • Recombinant Human Topoisomerase I (ProFoldin/TopoGEN).

  • Supercoiled pBR322 plasmid DNA (0.5 µ g/reaction ).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA.[4][2]

  • Stop Buffer: 1% SDS, 10 mM EDTA.

Step-by-Step Methodology:

  • Preparation: Dilute the 1,5-naphthyridine test compounds in DMSO to 100x final concentration.

  • Incubation: Mix 2 µL of compound, 1 µL of supercoiled DNA, and 17 µL of Assay Buffer. Add 1 Unit of Top1 enzyme.[3]

  • Reaction: Incubate at 37°C for 30 minutes .

  • Termination: Add 4 µL of Stop Buffer/Loading Dye.

  • Analysis: Electrophorese samples on a 1% agarose gel (without Ethidium Bromide) at 2-3 V/cm for 4 hours.

  • Visualization: Stain gel with Ethidium Bromide (0.5 µg/mL) for 30 mins.

  • Quantification: Supercoiled DNA migrates faster than relaxed DNA. Inhibitors will show a band pattern matching the "No Enzyme" control.

Therapeutic Analysis: 1,6-Naphthyridine Derivatives

Core Activity: Kinase Inhibition (VEGFR-2) & Antiviral (HIV-1)

The 1,6-naphthyridine scaffold is a bioisostere of quinazoline, a classic kinase inhibitor motif. The N6 nitrogen often mimics the N1 of quinazoline, serving as a hydrogen bond acceptor in the hinge region of kinases like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Mechanism of Action[1]
  • Hinge Binding: The N1 or N6 nitrogen accepts a hydrogen bond from the kinase backbone (e.g., Cys919 in VEGFR-2).

  • Hydrophobic Fit: Substituents at C2/C4 occupy the hydrophobic pocket, blocking ATP binding.

  • Angiogenesis Suppression: Inhibition of VEGFR-2 signaling prevents tumor blood vessel formation.[5]

Key Data: Potency (IC50)
Compound ClassTargetAssay TypeIC50 / ActivityRef
1,6-Naphthyridine-2-one VEGFR-2Kinase Inhibition3 - 8 nM[5]
2,4-Disubstituted-1,6-naphthyridine HIV-1 RTReverse Transcriptase0.22 µM[6]
Dibenzo[c,h][1,6]naphthyridine Topoisomerase IDNA Relaxation>10 µM (Inactive)*[7]

*Note: Unlike the 1,5-isomer, the 1,6-isomer dibenzo-fused derivatives are often less effective Topo I inhibitors, highlighting the structural specificity.

Protocol 2: VEGFR-2 (KDR) Kinase Assay (TR-FRET)

Use this protocol to validate the activity of 1,6-naphthyridine derivatives.

Principle: Detects phosphorylation of a substrate peptide by VEGFR-2 using a Terbium-labeled antibody (LanthaScreen™).

Materials:

  • Recombinant VEGFR-2 (KDR) Kinase catalytic domain.

  • Substrate: Poly-Glu-Tyr (4:[6]1) labeled with Fluorescein.

  • ATP (at Km,app ~ 10 µM).

  • Detection Reagent: Tb-labeled anti-phosphotyrosine antibody.

Step-by-Step Methodology:

  • Compound Plate: Prepare 3-fold serial dilutions of the 1,6-naphthyridine derivative in DMSO.

  • Kinase Reaction: In a 384-well white plate, add:

    • 2.5 µL inhibitor (4x conc).

    • 2.5 µL VEGFR-2 enzyme (optimized conc, typically ~0.5 nM).

    • 5.0 µL Substrate/ATP mix (Fluorescein-Poly-GT + 10 µM ATP).

  • Incubation: Shake briefly and incubate for 60 minutes at Room Temperature (20-25°C) .

  • Detection: Add 10 µL of TR-FRET Dilution Buffer containing EDTA (to stop reaction) and Tb-labeled antibody (2 nM final).

  • Read: Incubate 30 mins. Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

  • Calculation: Calculate the TR-FRET ratio (520/495). Plot against log[Inhibitor] to determine IC50.

Pathway Visualization: VEGFR-2 Inhibition

VEGFR2_Pathway VEGF VEGF Ligand Receptor VEGFR-2 (KDR) Receptor Tyrosine Kinase VEGF->Receptor Activates Phos Autophosphorylation (Tyr Residues) Receptor->Phos Normal Function Inhibitor 1,6-Naphthyridine Derivative Inhibitor->Receptor Blocks ATP Binding (H-Bond at Hinge) Signaling Downstream Signaling (RAF/MEK/ERK) Phos->Signaling Angio Angiogenesis (Cell Proliferation) Signaling->Angio

Figure 2: Mechanism of 1,6-naphthyridine derivatives blocking the VEGFR-2 signaling cascade.

Summary of Comparative Efficacy

Parameter1,5-Naphthyridine Derivatives1,6-Naphthyridine Derivatives
Primary Target Topoisomerase I (DNA Replication)VEGFR-2 / RT (Signaling/Viral)
Secondary Target ALK5 (TGF-β pathway)HIV-1 Integrase
Binding Mode Intercalation (Planar Stacking)ATP-Pocket Competitive (H-Bonding)
Key Structural Feature Fused rings (Indeno/Benzo) essential2-oxo or 2,4-disubstitution essential
Clinical Relevance Potent antiproliferative (Cytotoxic)Anti-angiogenic & Antiviral

References

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from

  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Retrieved from

  • BenchChem. (2025).[1][2] The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry. Retrieved from

  • JAPSONLINE. (2020).[7] Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors. Retrieved from

  • National Institutes of Health (NIH). (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs. Retrieved from

  • National Institutes of Health (NIH). (2010). Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors. Retrieved from

Sources

Validation

A Researcher's Guide to the Melting Point Range Validation of 8-bromo-1,6-naphthyridine-3-carboxylic acid

The Significance of Melting Point in Compound Validation The transition from a solid to a liquid phase occurs at a distinct temperature for a pure crystalline substance. This melting point is highly sensitive to the pres...

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of Melting Point in Compound Validation

The transition from a solid to a liquid phase occurs at a distinct temperature for a pure crystalline substance. This melting point is highly sensitive to the presence of impurities, which disrupt the crystal lattice and typically lead to a depression and broadening of the melting range.[1][2] Therefore, a sharp and reproducible melting point range is a strong indicator of a compound's high purity. For a novel compound like 8-bromo-1,6-naphthyridine-3-carboxylic acid, establishing a characteristic melting point range is a crucial first step in its physicochemical characterization.

Heterocyclic carboxylic acids, particularly those containing nitrogen, often exhibit high melting points due to strong intermolecular forces such as hydrogen bonding.[3] Based on data for similar 1,8-naphthyridine-3-carboxylic acid derivatives, which can have melting points exceeding 300°C or in ranges such as 193-195°C, a high melting point for the title compound is anticipated.[4]

Experimental Protocol for Melting Point Determination

The following protocol outlines a rigorous method for determining the melting point range of 8-bromo-1,6-naphthyridine-3-carboxylic acid, designed to ensure accuracy and reproducibility in accordance with United States Pharmacopeia (USP) general chapter <741>.[5][6][7]

Instrumentation and Materials:

  • Melting point apparatus with controlled heating rate and calibrated thermometer.

  • Capillary tubes (borosilicate glass, sealed at one end).

  • 8-bromo-1,6-naphthyridine-3-carboxylic acid, finely powdered and dried.

  • Melting point reference standards (e.g., caffeine, vanillin) with certified melting points.

Instrument Calibration:

Prior to sample analysis, the accuracy of the melting point apparatus must be verified using certified reference standards that bracket the expected melting range of the sample.[7]

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry 8-bromo-1,6-naphthyridine-3-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.[8][9] Consistent packing is crucial for reproducible results.

  • Initial Determination (Rapid Scan): A preliminary, rapid heating of the sample (e.g., 10-20°C/min) is performed to estimate the approximate melting point.[10]

  • Accurate Determination (Slow Scan): Three independent measurements are made using a slow heating rate (1-2°C/min), starting from a temperature approximately 10°C below the estimated melting point.[10][11]

  • Recording the Melting Range: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the range.[11]

Data Interpretation:

A pure, crystalline compound will exhibit a sharp melting range, typically less than 2°C. A broader melting range suggests the presence of impurities.[1]

Workflow for Melting Point Validation

The following diagram illustrates the systematic workflow for the validation of the melting point range of 8-bromo-1,6-naphthyridine-3-carboxylic acid.

MeltingPointValidation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Comparison SamplePrep Sample Preparation (Dry & Powder) RapidScan Rapid Scan (Approximate MP) SamplePrep->RapidScan InstrumentCal Instrument Calibration (Using Standards) InstrumentCal->RapidScan SlowScan Slow Scan (n=3) (1-2°C/min) RapidScan->SlowScan RecordRange Record Melting Range (Onset to Clear Point) SlowScan->RecordRange PurityAssessment Assess Purity (Sharpness of Range) RecordRange->PurityAssessment Compare Compare with Alternative Methods (HPLC, NMR, MS) PurityAssessment->Compare

Caption: Workflow for the experimental validation of the melting point range.

Comparative Analysis with Alternative Purity Assessment Techniques

While melting point is a valuable indicator of purity, a comprehensive characterization of 8-bromo-1,6-naphthyridine-3-carboxylic acid necessitates the use of orthogonal analytical techniques. The International Council for Harmonisation (ICH) guidelines on impurities in new drug substances (Q3A) underscore the importance of a multi-faceted approach to purity assessment.[12][13][14][15]

Technique Principle Information Provided Advantages Limitations
Melting Point Phase transition from solid to liquid.Purity (indicated by range), Identity (characteristic temperature).Rapid, inexpensive, requires small sample size.Not suitable for amorphous or decomposing substances; less sensitive to small amounts of impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection and quantification of impurities.High sensitivity and resolution, widely applicable.Requires method development, more expensive than melting point analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation, identification of impurities with distinct chemical shifts.Provides detailed structural information, can be quantitative.Lower sensitivity than HPLC, requires more sample, expensive instrumentation.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight determination, identification of impurities by mass.High sensitivity, provides molecular weight information.Typically coupled with a separation technique (e.g., LC-MS), may not be quantitative without standards.

Integrated Workflow for Purity Validation

A robust purity validation strategy for 8-bromo-1,6-naphthyridine-3-carboxylic acid integrates melting point analysis with chromatographic and spectroscopic techniques. This ensures a comprehensive assessment of both bulk purity and the presence of any minor impurities.

PurityValidationWorkflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Comprehensive Purity Assessment cluster_validation Final Validation Synthesis Synthesis of 8-bromo-1,6-naphthyridine- 3-carboxylic acid MP_Analysis Melting Point Analysis Synthesis->MP_Analysis HPLC HPLC Purity MP_Analysis->HPLC NMR NMR Spectroscopy MP_Analysis->NMR MS Mass Spectrometry MP_Analysis->MS Final_Purity Validated Purity Profile HPLC->Final_Purity NMR->Final_Purity MS->Final_Purity

Caption: Integrated workflow for comprehensive purity validation.

Conclusion

The validation of the melting point range of 8-bromo-1,6-naphthyridine-3-carboxylic acid is a critical component of its analytical characterization. By following a meticulous experimental protocol and integrating the results with data from orthogonal techniques such as HPLC, NMR, and MS, researchers can establish a comprehensive purity profile. This multi-faceted approach not only ensures the quality and reliability of the compound for further research and development but also aligns with the stringent requirements of regulatory bodies.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). [Link]

  • USP 741 Melting Point or Range | PDF. (n.d.). Scribd. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • Melting point determination. (n.d.). [Link]

  • Melting point determination. (n.d.). SSERC. [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). [Link]

  • Melting point determination | Resource. (n.d.). RSC Education. [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. [Link]

  • usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). uspbpep.com. [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com. [Link]

  • Melting point testing as per USP 741. (2021, June 12). YouTube. [Link]

  • Heterocyclic compound - Melting, Boiling, Points. (n.d.). Britannica. [Link]

  • Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

  • ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. (n.d.). The University of Arizona. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). (2020). ResearchGate. [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Bromo-1,6-naphthyridine-3-carboxylic Acid

For researchers at the forefront of pharmaceutical innovation, the synthesis and handling of novel chemical entities are daily realities. With this comes the profound responsibility of ensuring that all laboratory operat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical innovation, the synthesis and handling of novel chemical entities are daily realities. With this comes the profound responsibility of ensuring that all laboratory operations, including the final step of waste disposal, are conducted with the highest regard for safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Bromo-1,6-naphthyridine-3-carboxylic acid, ensuring compliance and minimizing risk.

I. Hazard Identification and Risk Assessment

Understanding the potential hazards of 8-Bromo-1,6-naphthyridine-3-carboxylic acid is the first step in ensuring its safe handling and disposal. Based on data for a closely related compound, it is prudent to treat this chemical with a high degree of caution.[1][2]

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][4][5]

Due to these potential hazards, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, and with appropriate personal protective equipment (PPE).

Table 1: Summary of Potential Hazards and Required Precautions

Hazard CategoryPotential EffectRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if ingested, absorbed through the skin, or inhaled.[1][2]Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles or face shield, and a NIOSH-approved respirator if dust may be generated.[1][6]
Skin Corrosion/Irritation Causes skin irritation upon contact.[1][3][4]Chemical-resistant gloves, lab coat.[1][3]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][3][4][5]Safety goggles or a face shield.[1][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][5]Use in a well-ventilated area or with respiratory protection.[1]
II. Pre-Disposal: Waste Segregation and Minimization

Effective waste management begins with proper segregation at the point of generation. This not only ensures safety but also facilitates compliant and cost-effective disposal.

Core Principles:

  • Separate Waste Streams: Collect waste containing 8-Bromo-1,6-naphthyridine-3-carboxylic acid in a dedicated, properly labeled hazardous waste container.[7] Do not mix with non-hazardous waste or other incompatible chemical waste streams.[7][8] Specifically, keep halogenated organic waste separate from non-halogenated waste.[9][10]

  • Waste Minimization: As a best practice, strive to minimize the generation of hazardous waste.[7] This can be achieved by carefully planning experiments to use the smallest feasible quantities of the chemical.

III. Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for ensuring the safety of laboratory personnel and the protection of the environment.

1. Container Selection and Labeling:

  • Container Choice: Use a UN-certified, leak-proof container that is compatible with the chemical waste.[7][11] For solid waste, a high-density polyethylene (HDPE) container is suitable. For solutions, ensure the container material is resistant to the solvent used.

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "8-Bromo-1,6-naphthyridine-3-carboxylic acid."[7] If it is a mixed waste stream, list all components and their approximate percentages.[8] The label should also include the date of accumulation and the name of the generating researcher or lab.

2. Waste Accumulation:

  • Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[7][8]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[7][9] This prevents the release of vapors and reduces the risk of spills.

3. Disposal of Contaminated Materials:

  • Personal Protective Equipment (PPE): Any PPE that has come into direct contact with 8-Bromo-1,6-naphthyridine-3-carboxylic acid, such as gloves and disposable lab coats, should be considered contaminated and disposed of as hazardous waste.[12] Place these items in the designated solid hazardous waste container.

  • Labware: Glassware and other equipment contaminated with this compound should be decontaminated if possible or disposed of as hazardous waste.[13] Rinsing with a suitable solvent and collecting the rinsate as halogenated organic waste is a common practice.

4. Final Disposal:

  • Professional Disposal: The ultimate disposal of 8-Bromo-1,6-naphthyridine-3-carboxylic acid waste must be handled by a licensed hazardous waste disposal company. This is not a compound that can be neutralized and disposed of down the drain or placed in regular trash.[14][15]

  • Regulatory Compliance: The disposal of this brominated aromatic compound falls under the regulations of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[16][17][18] Ensure that all local, state, and federal regulations are followed.

IV. Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spill Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container.[4] Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3][6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 8-Bromo-1,6-naphthyridine-3-carboxylic acid.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Start Generation of 8-Bromo-1,6-naphthyridine-3-carboxylic acid waste IsSolid Is the waste solid or a solution? Start->IsSolid SolidWaste Solid Waste (powder, contaminated PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (in solution) IsSolid->LiquidWaste Liquid CollectSolid Collect in a labeled 'Hazardous Solid Waste' container SolidWaste->CollectSolid CollectLiquid Collect in a labeled 'Hazardous Halogenated Organic Liquid Waste' container LiquidWaste->CollectLiquid StoreInSAA Store in designated Satellite Accumulation Area (SAA) CollectSolid->StoreInSAA CollectLiquid->StoreInSAA ArrangePickup Arrange for pickup by licensed hazardous waste disposal service StoreInSAA->ArrangePickup End Compliant Disposal ArrangePickup->End

Caption: Disposal workflow for 8-Bromo-1,6-naphthyridine-3-carboxylic acid.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 8-Bromo-1,6-naphthyridine-3-carboxylic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering. Retrieved from [Link]

  • Other Disposal Guidance. (2024, August 28). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous & Regulated Waste Management Guide. (n.d.). Western Kentucky University. Retrieved from [Link]

  • Safety Data Sheet: ≥99%, p.a., ACS. (n.d.). Carl ROTH. Retrieved from [Link]

  • Disposal Guidance. (2024, August 28). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (2025, October 6). Pharmaffiliates. Retrieved from [Link]

  • Hazardous waste acceptance conditions. (n.d.). University of Groningen. Retrieved from [Link]

  • Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). (1998, May 4). GovInfo. Retrieved from [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Unknown Source.
  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Complying With OSHA's Hazardous Material Requirements. (2021, March 12). Wolters Kluwer. Retrieved from [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guidelines on Handling Hazardous Drugs. (n.d.). ASHP. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.